1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
1-(4-aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQLPQSRIIAAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695648 | |
| Record name | 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876048-06-5 | |
| Record name | 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological activity of amino-bromo chalcone derivatives
An In-Depth Technical Guide to the Biological Activity of Amino-Bromo Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] Their versatile chemical scaffold allows for extensive structural modifications, leading to a broad spectrum of biological activities.[3][4][5] This technical guide focuses on a specific and highly promising class of chalcone derivatives: those substituted with amino and bromo functional groups. The introduction of these moieties has been shown to significantly enhance their therapeutic potential, particularly in the realms of oncology, infectious diseases, and inflammation.[6][7][8][9] We will delve into the synthesis, mechanisms of action, and key experimental protocols for evaluating the efficacy of these compounds, providing a comprehensive resource for researchers in the field of drug discovery and development.
The Strategic Synthesis of Amino-Bromo Chalcone Derivatives
The principal and most widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation reaction.[1][10][11] This base-catalyzed aldol condensation followed by dehydration offers a straightforward and efficient route to the chalcone backbone.[1]
Core Synthetic Protocol: Claisen-Schmidt Condensation
The synthesis of amino-bromo chalcone derivatives typically involves the reaction of an appropriately substituted acetophenone (containing an amino group on one aromatic ring) with a substituted benzaldehyde (bearing a bromo group on the other aromatic ring) in the presence of a base.[10]
Rationale for Reagent Selection:
-
Substituted Acetophenones and Benzaldehydes: The choice of starting materials with pre-existing amino and bromo substitutions is a key strategic decision. It allows for precise control over the final structure of the chalcone derivative, which is crucial for establishing structure-activity relationships (SAR).
-
Base Catalyst (e.g., NaOH, KOH): The base is essential for deprotonating the α-carbon of the acetophenone, generating a nucleophilic enolate ion that then attacks the electrophilic carbonyl carbon of the benzaldehyde.
-
Polar Protic Solvent (e.g., Ethanol): Ethanol is a common solvent for this reaction as it effectively dissolves both the reactants and the base, facilitating the reaction.
Step-by-Step Experimental Protocol:
-
Reactant Dissolution: In a round-bottom flask, dissolve equimolar amounts of the selected amino-substituted acetophenone and bromo-substituted benzaldehyde in a suitable volume of ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as 40% NaOH or KOH.[12]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Precipitation: Upon completion of the reaction, pour the mixture into crushed ice and acidify with dilute HCl if necessary.[10] The chalcone product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[10]
-
Characterization: Confirm the structure of the synthesized amino-bromo chalcone derivatives using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[13][14]
Anticancer Activity: A Multi-pronged Assault on Malignancy
Amino-bromo chalcone derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][5][7][8] Their mechanisms of action are multifaceted and often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[3][15][16]
Induction of Apoptosis
A primary mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[3][8]
-
Mitochondrial-Mediated (Intrinsic) Pathway: Some amino-bromo chalcones can induce the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.[8] This, in turn, activates the caspase cascade (e.g., caspase-9 and caspase-3), culminating in apoptosis.[3][8]
-
Death Receptor-Mediated (Extrinsic) Pathway: Certain derivatives have been shown to upregulate the expression of death receptors like DR4 and DR5, sensitizing cancer cells to apoptosis.[8]
Cell Cycle Arrest
Disruption of the normal cell cycle is another hallmark of the anticancer activity of these compounds.[3][15] Amino-bromo chalcone derivatives have been observed to cause cell cycle arrest at various phases, most notably the G2/M phase, thereby inhibiting cell proliferation.[3][17][18]
Modulation of Key Signaling Pathways
The aberrant functioning of signaling pathways is a cornerstone of cancer development and progression. Amino-bromo chalcones can interfere with these pathways to exert their anticancer effects.
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in cancer by regulating genes involved in inflammation, cell survival, and proliferation.[19] Several chalcone derivatives have been shown to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκB, or by blocking the nuclear translocation of the active NF-κB subunits.[19][20][21] This suppression of NF-κB activity can lead to decreased expression of anti-apoptotic proteins and enhanced sensitivity to apoptosis.[19]
Visualizing the Impact: Chalcones and the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by amino-bromo chalcones.
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of amino-bromo chalcone derivatives are typically quantified using the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the amino-bromo chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Table 1: Representative Anticancer Activities of Amino-Bromo Chalcone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 13e | MGC-803 (Gastric) | 1.52 | [22][23] |
| 13e | HCT-116 (Colon) | 1.83 | [22][23] |
| 13e | MCF-7 (Breast) | 2.54 | [22][23] |
| H72 | MGC803 (Gastric) | 3.57 | [8] |
| Compound 7 | T47D (Breast) | 5.28 µg/mL | [7] |
| Compound 2 | HeLa (Cervical) | 27.5 µg/mL | [24] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents.[2][25] Amino-bromo chalcone derivatives have demonstrated promising activity against a range of bacteria and fungi.[10] The α,β-unsaturated keto function in the chalcone scaffold is believed to be crucial for their antimicrobial action, potentially through Michael addition reactions with nucleophilic groups in essential microbial proteins.[10][14]
Spectrum of Activity
These compounds have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal species like Candida albicans.[7][13][26]
Determination of Antimicrobial Efficacy
The antimicrobial potency is typically assessed by determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a series of twofold dilutions of the amino-bromo chalcone derivatives in a suitable broth medium in a 96-well microplate.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) and add it to each well.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13][27]
Table 2: Representative Antimicrobial Activities of Amino-Bromo Chalcone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 4 | Enterococcus faecalis | 100 | [28] |
| Compound 4 | Candida albicans | 100 | [28] |
| Compound 13 | Staphylococcus aureus | 15.6 | [27] |
| Compound 14 | Staphylococcus aureus | 7.81 | [27] |
| Various | Staphylococcus aureus | 0.4-0.6 mg/mL | [13] |
| Various | Bacillus subtilis | 0.4-0.6 mg/mL | [13] |
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key contributor to various diseases, including cancer and autoimmune disorders.[19] Amino-bromo chalcone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[29][30]
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several chalcone derivatives have been shown to potently inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[29][31] This inhibition can occur through the downregulation of iNOS expression, often via suppression of the NF-κB pathway, or by direct inhibition of the iNOS enzyme.[29]
Experimental Protocol: Griess Assay for Nitrite (NO) Determination
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and treat them with the amino-bromo chalcone derivatives for a short period before stimulating with LPS to induce iNOS expression and NO production.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
Workflow for Evaluating Amino-Bromo Chalcone Derivatives
Caption: A generalized experimental workflow for the development of amino-bromo chalcone derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of amino-bromo chalcone derivatives is highly dependent on their chemical structure, including the position and nature of substituents on the aromatic rings.[17]
-
Position of Amino and Bromo Groups: The specific placement of the amino and bromo groups on the aromatic rings can significantly influence the potency and selectivity of the compounds. For instance, some studies suggest that a 4'-amino group on one ring is beneficial for anticancer activity.[1][7]
-
Other Substituents: The presence of other functional groups, such as methoxy groups, can also modulate the biological activity.[1][17] The combination of bromo and methoxy substituents has been reported to yield potent anticancer agents.[8]
A thorough understanding of SAR is crucial for the rational design and optimization of new amino-bromo chalcone derivatives with enhanced therapeutic properties.
Conclusion and Future Directions
Amino-bromo chalcone derivatives represent a promising class of compounds with a diverse range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. Their straightforward synthesis and the tunability of their chemical structure make them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel therapeutic agents to address unmet medical needs.
References
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Literature review on 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one synthesis
An In-Depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, purification, and characterization of the chalcone derivative, this compound. The methodologies detailed herein are grounded in established chemical principles, emphasizing both traditional and modern, environmentally conscious approaches.
Introduction: The Significance of Chalcones
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core structure, are a pivotal class of organic compounds.[1][2] They are open-chain flavonoids abundantly found in plants and serve as crucial biogenetic precursors to flavonoids and isoflavonoids.[1][3] The scientific community's interest in chalcones stems from their versatile chemical scaffold and a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][5][6][7]
The target molecule, this compound, incorporates two key functional groups: an aminophenyl ring and a bromophenyl ring. The presence of the bromine atom, a halogen, can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its biological efficacy.[4][5] The amino group offers a site for further chemical modification, allowing for the generation of diverse derivatives in drug discovery programs.[6]
Core Synthetic Strategy: Claisen-Schmidt Condensation
The most fundamental and widely employed method for synthesizing chalcones is the Claisen-Schmidt condensation.[8] This reaction is a type of crossed aldol condensation that occurs between an aromatic ketone possessing α-hydrogens and an aromatic aldehyde that lacks them, typically under basic or acidic catalysis.[8][9]
For the synthesis of this compound, the reaction involves:
-
Aromatic Ketone: 4-Aminoacetophenone (provides the α-hydrogens for enolate formation).
-
Aromatic Aldehyde: 3-Bromobenzaldehyde (lacks α-hydrogens).
The key to the reaction's success lies in its selectivity. Under basic conditions (e.g., NaOH or KOH), a proton is abstracted from the α-carbon of the 4-aminoacetophenone to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde.[8] Since 3-bromobenzaldehyde has no α-hydrogens, it cannot undergo self-condensation, which minimizes the formation of unwanted byproducts and favors the desired cross-condensation product.[8] The initial aldol adduct rapidly undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.[8]
Caption: General mechanism of the Claisen-Schmidt condensation.
Experimental Protocols: Synthesis of the Target Chalcone
Two primary protocols are presented: a classical solvent-based method and a modern, solvent-free "green" alternative.
Protocol 1: Classical Synthesis in Ethanol
This method utilizes a conventional solvent-based approach, which is robust and widely documented for chalcone synthesis.[7][10]
Materials:
-
4-Aminoacetophenone (1.0 eq)
-
3-Bromobenzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Crushed Ice and Water
Step-by-Step Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve 4-aminoacetophenone (1 equivalent) in ethanol.[11]
-
Catalyst Addition: To this solution, add an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH) dropwise while stirring.[11][12] The mixture should be stirred for approximately 15-20 minutes at room temperature.
-
Aldehyde Addition: Slowly add 3-bromobenzaldehyde (1 equivalent), also dissolved in a minimal amount of ethanol, to the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed, which can take from a few hours to 24 hours.[8][12] Gentle heating (40-50°C) can be applied to enhance the reaction rate if necessary.[12]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[8]
-
Precipitation: Acidify the solution by slowly adding dilute HCl until the mixture is neutral or slightly acidic. This will precipitate the crude chalcone product.[2][8]
-
Filtration: Collect the solid precipitate by suction filtration using a Büchner funnel.
-
Washing: Wash the crude product thoroughly with cold water to remove any residual base and salts, followed by a small amount of cold ethanol to remove soluble impurities.[8]
-
Drying: Allow the product to air dry or place it in a desiccator.
Protocol 2: Solvent-Free Synthesis by Grinding
This "green chemistry" approach is efficient, reduces environmental impact by eliminating organic solvents, and often simplifies product isolation.[1][13]
Materials:
-
4-Aminoacetophenone (1.0 eq), solid
-
3-Bromobenzaldehyde (1.0 eq), solid
-
Sodium Hydroxide (NaOH), solid catalyst (1.0 eq)
-
Mortar and Pestle
Step-by-Step Procedure:
-
Mixing Reactants: Place 4-aminoacetophenone (1.0 eq), 3-bromobenzaldehyde (1.0 eq), and solid sodium hydroxide (1.0 eq) into a mortar.[2][8]
-
Grinding: Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature.[2][3] The solid mixture will typically become a paste and may change color, indicating the reaction is proceeding.[8]
-
Reaction Completion: Continue grinding until the reaction is complete, which can be checked by taking a small sample, dissolving it in a suitable solvent, and running a TLC.
-
Work-up and Isolation: Add water to the paste in the mortar and stir.
-
Filtration: Collect the crude solid product by suction filtration.[2]
-
Washing: Wash the product thoroughly with water to remove the NaOH catalyst and any unreacted starting materials.
-
Drying: The product can be air-dried. Often, this method yields a product of high purity that may not require further purification.[2]
Purification and Structural Characterization
Purification is critical to obtaining a high-quality final product. Characterization is then required to confirm its identity and purity.
Purification by Recrystallization
Recrystallization is the standard method for purifying crude chalcones.[2][14]
General Protocol (Ethanol):
-
Dissolution: Place the crude, dry chalcone in an Erlenmeyer flask and add a minimal amount of hot ethanol, just enough to completely dissolve the solid.[14]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[14]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities.[14]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small volume of ice-cold ethanol and allow them to dry completely.[14]
Structural Characterization
A combination of techniques is used to verify the structure of the synthesized this compound.
-
Thin Layer Chromatography (TLC): Used to monitor the reaction's progress and assess the purity of the final product.[15]
-
Melting Point Determination: A pure crystalline solid will exhibit a sharp and distinct melting point range.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. Expected peaks would include: N-H stretching for the amine, C=O stretching for the α,β-unsaturated ketone, and C=C stretching for the alkene and aromatic rings.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides a detailed map of the molecule's carbon-hydrogen framework, confirming the precise connectivity and stereochemistry (typically the more stable E-isomer is formed).[11]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the molecular formula.[16]
Optimization and Troubleshooting
This section addresses common challenges encountered during chalcone synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Low or No Product Yield | Impure or wet reactants/catalyst. Suboptimal temperature. Reaction is reversible. | Use fresh, pure reagents. Monitor temperature; some systems require gentle heat while others work best at room temp. Ensure reaction goes to completion via TLC monitoring. | [8] |
| Formation of Side Products | Self-condensation of the ketone. Localized high concentration of base. | Use a slight excess of the ketone relative to the aldehyde. Add the base catalyst slowly and with vigorous stirring. Consider lowering the reaction temperature. | [12] |
| Product "Oils Out" During Recrystallization | Solution is too concentrated. Melting point of the chalcone is below the solvent's boiling point. Significant impurities are present. | Re-heat to dissolve the oil and add more hot solvent. Allow the solution to cool more slowly. Change to a lower-boiling point solvent or use a mixed-solvent system (e.g., ethanol/water). | [14] |
| Difficulty in Precipitating Product | Product is too soluble in the work-up mixture. | Ensure sufficient acidification. Add more ice/cold water to decrease solubility. If necessary, extract the product with an organic solvent like dichloromethane. | [8][17] |
Concluding Remarks
The synthesis of this compound via the Claisen-Schmidt condensation is a reliable and adaptable process. By understanding the underlying mechanism and potential pitfalls, researchers can efficiently produce this valuable chalcone derivative. Both the classical solvent-based method and the solvent-free grinding technique offer viable pathways, with the latter presenting a more environmentally benign option. Proper purification and rigorous characterization are paramount to ensuring the quality of the final compound for subsequent applications in medicinal chemistry and materials science.
Caption: A typical experimental workflow for chalcone synthesis.
References
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- NIH. (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one.
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- Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References.
- Basrah Journal of Science. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives.
- ChemicalBook. (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one synthesis.
- ChemRxiv. (2024). Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory.
- MDPI. (2016). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
- PMC. (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one.
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Pharmacological Potential of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one: A Preclinical Evaluation Framework
An In-depth Technical Guide
Abstract
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide focuses on a specific, synthetically accessible derivative, 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one . While direct studies on this exact molecule are nascent, its structural features—namely the electron-donating amino group on one aromatic ring and the electron-withdrawing bromo group on the other—suggest a high potential for significant biological activity. This document outlines a comprehensive, field-proven framework for the systematic evaluation of its pharmacological potential, with a primary focus on its application as a novel anticancer agent. We provide a logical progression of experimental workflows, from initial cytotoxicity screening to mechanistic elucidation, complete with detailed protocols and data interpretation guidelines tailored for researchers and drug development professionals.
The Compound: Synthesis and Rationale
The Chalcone Core: A Foundation of Bioactivity
Chalcones are open-chain flavonoids that serve as biosynthetic precursors to all flavonoids in plants.[4][5] Their biological activity is largely attributed to the α,β-unsaturated carbonyl system, which acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues (like cysteine) in various enzymes and proteins.[6] This reactivity, combined with the extensive customizability of the two aromatic rings, allows for the fine-tuning of activity against a multitude of cellular targets.[3]
Structural Analysis of this compound
The subject of this guide possesses two key substitutions that inform our investigative strategy:
-
4-Amino Group (Ring A): The presence of an amino group on the phenyl ring adjacent to the carbonyl is a feature found in chalcone derivatives with demonstrated anticancer capabilities. For instance, the similar compound (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one has been shown to modulate microRNA and protein expression related to breast cancer progression in rat models.[7]
-
3-Bromo Group (Ring B): Halogen substitution, particularly bromine, on the second aromatic ring is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. Bromo-substituted chalcones have been reported to possess significant cytotoxic and antitumoral activities.[8]
The combination of these moieties suggests that this compound is a strong candidate for investigation as a cytotoxic agent.
Synthetic Strategy: Claisen-Schmidt Condensation
Chalcones are readily synthesized via the Claisen-Schmidt condensation, a reliable and high-yielding base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[9] For the title compound, this involves the condensation of 4-aminoacetophenone with 3-bromobenzaldehyde.[8][10]
Caption: General synthesis via Claisen-Schmidt condensation.
A Framework for Preclinical Anticancer Evaluation
A systematic, multi-phase approach is essential to robustly characterize the potential of a new chemical entity. The following workflow is designed to move from broad screening to specific mechanistic insights, ensuring that resources are directed toward the most promising avenues.
Caption: Chalcones can inhibit the NF-κB signaling pathway.
Future Directions
Should this compound demonstrate potent in vitro activity and a clear mechanism of action, subsequent steps would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution patterns on both rings to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's ability to inhibit tumor growth in animal models, such as human tumor xenografts in immunodeficient mice. [11][12]* Pharmacokinetic and Safety Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity profile in animal models. [13]
Conclusion
This compound is a strategically designed chalcone derivative with high potential as a pharmacological agent, particularly in the realm of oncology. Its synthesis is straightforward, and its structure is amenable to further optimization. By employing the systematic evaluation framework detailed in this guide—progressing from broad cytotoxic screening to specific mechanistic and in vivo studies—researchers can efficiently and robustly determine its therapeutic potential and advance its development as a next-generation therapeutic candidate.
References
- Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. (2024). Taylor & Francis.
- Pharmacological potential of natural chalcones: a recent studies and future perspective. (2025). [No Source]
- Molecular Mechanisms of Antiproliferative Effects of N
- Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (N/A). PMC.
- Pharmacotherapeutics Applications and Chemistry of Chalcone Deriv
- Pharmacological potential of natural chalcones: a recent studies and future perspective. (N/A). PMC.
- Anticancer Activity of Natural and Synthetic Chalcones. (N/A). PMC - NIH.
- The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (2025). [No Source].
- In Vitro Cytotoxicity Assay of 4'-Methoxychalcone Derivatives Using the MTT Method. (N/A). Benchchem.
- Chalcones: Potential Anticancer Agents. (N/A). SciSpace.
- Basic protocol to assess preclinical anticancer activity. It can be... (N/A).
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). Semantic Scholar.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (N/A). PMC.
- Chalcone Derivatives: Synthesis and Cytotoxicity Assays | Al-Nahrain Journal of Science. (2024). Al-Nahrain Journal of Science.
- (2E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one. (2023). Smolecule.
- The Effect of (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one on MicroRNA-18a, Dicer1, and MMP-9 Expressions against DMBA-Induced Breast Cancer. (2020). PubMed.
- Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prost
- 1-(4-Aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one. (N/A). PMC.
- (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. (2016). MDPI.
- (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. (N/A). PMC.
- Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (2021). MDPI.
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A Proactive Safety Framework for Novel Research Chemicals: A Case Study on 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Intended for: Researchers, scientists, and drug development professionals
This guide provides a comprehensive framework for assessing the risks and establishing safe handling protocols for novel chemical entities where a formal Safety Data Sheet (SDS) is not available. Using the chalcone derivative 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one as a case study, we will demonstrate a systematic approach to hazard identification, exposure control, and emergency preparedness based on structural analysis and established chemical safety principles.
Introduction: The Challenge of Safety Assessment for Novel Compounds
In the fast-paced environment of drug discovery and materials science, researchers frequently synthesize or handle novel compounds for which comprehensive toxicological data is absent. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[1][2][3] However, the effectiveness of a CHP for a new compound hinges on a robust, proactive risk assessment.
This document serves as a technical guide for that process. It is not a substitute for an official, manufacturer-provided SDS but rather a blueprint for exercising due diligence. The principles outlined here are grounded in authoritative sources such as the National Research Council's "Prudent Practices in the Laboratory," which advocates for a culture of safety and risk evaluation.[4][5][6][7]
Section 1: Hazard Identification via Structural Analysis
The first step in a risk assessment is to predict potential hazards by dissecting the molecule into its constituent functional groups and comparing them to known toxicants.
The structure of This compound contains three key moieties of toxicological interest:
-
Aromatic Amine (4-Aminophenyl group): Primary aromatic amines are a well-documented class of hazardous compounds.[8] They are often readily absorbed through the skin and can be metabolized to form reactive intermediates that damage DNA, leading to carcinogenicity and mutagenicity.[8][9][10] Aniline, the parent compound, is a classic example. Chronic exposure to certain aromatic amines is linked to an increased risk of bladder and liver cancer.[9][11]
-
Brominated Aromatic (3-bromophenyl group): Halogenated aromatic compounds can exhibit significant toxicity. Bromobenzene, for instance, is a known hepatotoxin.[12][13] While the toxicity of polybrominated compounds like flame retardants is often low in acute doses, they can cause organ damage over longer periods and pose environmental risks due to their persistence.[12][14][15]
-
α,β-Unsaturated Ketone (prop-2-en-1-one, a Chalcone scaffold): This functional group is a "Michael acceptor."[16][17] Its electrophilic nature allows it to react covalently with nucleophilic biomolecules like cysteine residues in proteins or sites on DNA.[16][18] This reactivity is the basis for both the therapeutic action and the potential toxicity (e.g., skin sensitization, organ toxicity) of many compounds.[16][19]
Predicted Hazard Summary
Based on this analysis, we can anticipate the potential hazards associated with this compound, which would typically be detailed in Section 2 of an SDS.
| GHS Hazard Class | Basis for Prediction (Structural Moiety) | Potential Adverse Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Aromatic Amine, Brominated Aromatic | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Aromatic Amine, Michael Acceptor | May cause skin irritation. |
| Serious Eye Damage/Irritation | General Irritant Properties | May cause serious eye irritation. |
| Skin Sensitization | Michael Acceptor | May cause an allergic skin reaction. |
| Germ Cell Mutagenicity | Aromatic Amine, Michael Acceptor | Suspected of causing genetic defects. |
| Carcinogenicity | Aromatic Amine | Suspected of causing cancer.[9][11] |
| Specific Target Organ Toxicity (Repeated Exposure) | Brominated Aromatic, Aromatic Amine | May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[9][12] |
| Hazardous to the Aquatic Environment | Brominated Aromatic | May be harmful to aquatic life with long-lasting effects. |
Diagram: Deductive Hazard Identification Workflow
This diagram illustrates the logical process of inferring potential hazards for a novel chemical entity.
Caption: Workflow for predicting hazards of a novel compound.
Section 2: Exposure Control & Personal Protective Equipment (PPE)
Given the predicted hazards, strict exposure controls are mandatory. The Hierarchy of Controls is the guiding principle for implementing effective safety measures.
The Hierarchy of Controls
-
Elimination/Substitution: Not applicable in a research context where the specific molecule is required.
-
Engineering Controls: These are the primary methods for controlling hazards at the source.
-
Certified Chemical Fume Hood: All work involving the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilated Enclosure: A ventilated balance enclosure should be used for weighing the solid material.
-
-
Administrative Controls: These are work practices that reduce exposure.
-
Designated Area: Clearly mark and restrict access to the area where the compound is handled and stored.
-
Standard Operating Procedure (SOP): Develop and follow a detailed, written SOP for all tasks involving this compound. The SOP should include the specific steps of the procedure, safety precautions, and emergency actions.
-
Training: All personnel must be trained on the potential hazards and the specific SOP before beginning work.[1][2]
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
| Control Type | Specific Recommendation & Rationale |
| Engineering | Chemical Fume Hood: Essential to contain airborne particles and vapors, protecting against inhalation toxicity. |
| Administrative | Written SOP: Ensures procedural consistency and reinforces safety measures. Required by the OSHA Lab Standard.[20] |
| PPE: Eye/Face | Chemical Splash Goggles & Face Shield: Goggles provide a seal against splashes. A face shield is recommended when handling larger quantities or there is a significant splash risk. |
| PPE: Skin | Lab Coat & Double Gloving: A flame-resistant lab coat protects clothing and skin. Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a broad range of chemicals. The outer glove is removed immediately after handling, minimizing contamination of lab equipment. |
| PPE: Respiratory | Not Required if using a Fume Hood: If work must be done outside a fume hood (not recommended), a NIOSH-approved respirator with organic vapor/particulate cartridges would be necessary, requiring a formal respiratory protection program. |
Diagram: The Hierarchy of Controls
This diagram visualizes the prioritization of safety controls, from most to least effective.
Caption: The Hierarchy of Controls, from most to least effective.
Section 3: Experimental Protocol - Laboratory Risk Assessment
This protocol outlines the steps a researcher should take to formalize a risk assessment before using this compound.
Objective: To identify hazards, assess risks, and implement control measures for the safe handling of a novel compound.
Materials:
-
Access to chemical structure and name.
-
Access to online resources (e.g., PubChem, ECHA database, scientific literature).
-
Laboratory-specific risk assessment form.
-
Relevant institutional safety manuals.
Methodology:
-
Hazard Identification (as per Section 1):
-
Deconstruct the chemical into its primary functional groups.
-
For each group, consult authoritative sources (e.g., "Prudent Practices in the Laboratory") and toxicological databases to identify known hazards.[4][21]
-
Document all potential health and physical hazards. Note any data gaps. For substances with unknown toxicity, a precautionary statement is often required under GHS.[22]
-
-
Exposure Scenario Assessment:
-
Describe the planned experimental procedure in detail: weighing, dissolving, reacting, purifying, and storing.
-
For each step, identify potential routes of exposure (inhalation, dermal, ingestion, injection) and scenarios (e.g., spills, splashes, aerosol generation).
-
-
Risk Evaluation:
-
Evaluate the severity of the potential harm from each identified hazard.
-
Evaluate the likelihood of exposure based on the experimental procedure and quantities used.
-
Combine severity and likelihood to determine the overall risk level (e.g., Low, Medium, High).
-
-
Control Measure Implementation (as per Section 2):
-
Based on the risk level, select appropriate controls using the Hierarchy of Controls.
-
Specify the exact engineering controls (e.g., "use of fume hood in Room 123"), administrative controls (e.g., "work to be performed during low-traffic hours"), and PPE (e.g., "double nitrile gloves, chemical splash goggles").
-
-
Emergency Planning:
-
Review the location and use of emergency equipment (safety shower, eyewash station, fire extinguisher, spill kit).
-
Based on the predicted hazards, write down specific first-aid measures for exposure (e.g., "For skin contact, immediately flush with water for 15 minutes and remove contaminated clothing").
-
Define the procedure for a small-scale spill (e.g., "Absorb with chemical absorbent from the lab spill kit, wear appropriate PPE, and dispose of as halogenated organic waste").
-
-
Documentation and Review:
-
Complete the laboratory's formal risk assessment document.
-
Have the assessment reviewed and signed by the Principal Investigator and/or the lab's Chemical Hygiene Officer.[3]
-
Store the completed assessment in an accessible location for all users of the chemical.
-
Conclusion
The responsible conduct of research demands a proactive and diligent approach to safety, especially when working with novel chemical entities. While the absence of a formal SDS for a compound like this compound presents a challenge, it does not preclude a thorough safety evaluation. By systematically analyzing the chemical structure, consulting authoritative safety literature, and applying the fundamental principles of the Hierarchy of Controls, researchers can develop robust protocols to protect themselves, their colleagues, and the environment. This framework provides a defensible and prudent methodology to bridge the gap in safety information and foster a resilient culture of safety in the laboratory.
References
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link][4][5][6][7]
-
U.S. Occupational Safety and Health Administration. Laboratory Safety Guidance. OSHA 3404-11R 2011. [Link][2]
-
U.S. Occupational Safety and Health Administration. Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link][1][20]
-
American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. 2015. [Link]
-
Pawar, S. S., & Mello, D. M. 1980. [Toxicity of selected brominated aromatic compounds]. Medycyna Pracy, 31(4), 283-290. [Link][12]
-
Babu, S., & Upadhyay, N. 2023. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link][8]
-
Mulliner, D., Wondrousch, D., & Schüürmann, G. 2011. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry, 9(21), 7493-7501. [Link][16][17]
-
Dr.Oracle. 2025. What are the health risks and management strategies for malignant liver conditions associated with exposure to aromatic amines?. [Link][9]
-
Breast Cancer Prevention Partners. Aromatic Amines. [Link][10]
-
EHS, University of California, Berkeley. Hazards Of Functional Groups. [Link][23]
-
United Nations Economic Commission for Europe. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). [Link][24]
-
Safe Work Australia. Classifying hazardous chemicals National guide. [Link][25]
-
ChemSafetyPRO. When to Label Ingredients of Unknown Acute Toxicity under GHS and How. [Link][22]
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- 5. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]
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Methodological & Application
Recrystallization solvent systems for 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Application Note: Recrystallization Solvent Systems for 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Executive Summary
This application note details the optimization of recrystallization solvent systems for this compound. This specific chalcone derivative presents a unique purification challenge due to its amphiphilic electronic structure: it possesses a polar, H-bond donating amine group (
While crude precipitation from Claisen-Schmidt condensation often yields purities of 85-90%, pharmaceutical and biological applications require >98% purity. This guide identifies Ethanol (95%) as the primary solvent system and Ethanol/Water as the optimal binary system for maximizing yield. It also provides a "rescue protocol" using Ethyl Acetate/Hexane for instances of "oiling out."
Molecular Analysis & Solubility Logic
To select the correct solvent, one must understand the competing forces within the crystal lattice:
-
The Fluorophore Core (
-unsaturated ketone): The central enone linker is planar and rigid, promoting - stacking. -
The Auxochrome (4-Amino group): This group increases polarity and allows for hydrogen bonding with protic solvents (alcohols). It also makes the compound susceptible to oxidation (darkening) if heated for prolonged periods in air.
-
The Lipophile (3-Bromophenyl): The meta-bromo substitution disrupts symmetry slightly but adds significant molecular weight and lipophilicity, decreasing solubility in water.
Solvent Selection Matrix:
| Solvent System | Dielectric Const.[2] ( | Suitability | Mechanism of Action |
| Ethanol (95%) | 24.5 | Excellent | Solubilizes the amine at high temp; bromine moiety drives precipitation upon cooling.[1] |
| Ethanol/Water | Mixed | High Yield | Water acts as an anti-solvent, forcing the hydrophobic bromophenyl ring out of solution.[1] |
| EtOAc/Hexane | Low | Rescue | Used when the product "oils out" or contains non-polar impurities (unreacted aldehyde). |
| Acetone | 20.7 | Moderate | Good solubility, but often holds impurities in the crystal lattice; yields can be lower. |
Decision Framework for Solvent Selection
The following logic gate determines the optimal protocol based on the state of your crude material.
Figure 1: Decision tree for selecting the appropriate recrystallization solvent based on crude product physical state.
Detailed Protocols
Protocol A: Standard Recrystallization (Ethanol 95%)
Best for: Routine purification of solid crude material with minor impurities.[1]
-
Dissolution: Place 1.0 g of crude chalcone in a 50 mL Erlenmeyer flask. Add 10 mL of 95% Ethanol.
-
Reflux: Heat to boiling (
) with magnetic stirring. If not fully dissolved, add hot ethanol in 2 mL increments.-
Critical: Do not exceed 20 mL total solvent per gram. If insoluble particles remain, they are likely inorganic salts (NaOH residues)—perform a hot filtration.
-
-
Cooling: Remove from heat. Allow to cool to room temperature undisturbed (20 mins).
-
Crystallization: Place in an ice bath (
) for 30 minutes. -
Filtration: Collect crystals via vacuum filtration.[3] Wash with 2 mL of ice-cold ethanol.
Protocol B: Binary Solvent System (Ethanol / Water)
Best for: Maximizing yield and removing water-soluble impurities (salts, unreacted amine).[1]
-
Saturation: Dissolve crude chalcone in the minimum amount of boiling absolute ethanol (approx. 8-10 mL/g).
-
Anti-Solvent Addition: While maintaining boiling, add warm distilled water dropwise.
-
Visual Cue: Continue adding water until a faint turbidity (cloudiness) persists for 2-3 seconds before redissolving.
-
-
Clarification: Add 0.5 mL of hot ethanol to clear the solution.
-
Nucleation: Remove from heat. Cover the flask with foil (amine sensitivity). Allow slow cooling.
-
Harvest: Filter the resulting needles/plates.
Protocol C: The "Oiling Out" Rescue (EtOAc / Hexane)
Best for: Sticky gums or when the melting point is depressed by unreacted 3-bromobenzaldehyde.
-
Dissolution: Dissolve the oily crude in minimal Ethyl Acetate (EtOAc) at
. -
Precipitation: Add Hexane slowly until the solution turns slightly milky.
-
Seeding: If the product forms an oil droplet at the bottom, add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod.[2]
-
Re-heating: If oil persists, re-heat to dissolve the oil, add slightly more EtOAc, and cool very slowly.
Experimental Workflow & Troubleshooting
The following diagram illustrates the critical "Hot Filtration" step often skipped by novices, which leads to impure final products.
Figure 2: Workflow emphasizing the hot filtration step to remove inorganic salts derived from the Claisen-Schmidt base catalyst.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Product "Oils Out" | Solution too concentrated or MP depressed by impurities.[1] | Re-heat, add 10% more solvent, and cool slower.[1] Use Protocol C. |
| Dark Orange/Red Color | Oxidation of the amine group. | Recrystallize with a pinch of activated charcoal; filter hot. |
| Low Yield | Too much solvent used. | Evaporate 30% of solvent (Rotovap) and re-cool. |
| Melting Point Wide | Mixed crystals or wet product. | Dry in vacuum desiccator over |
References
-
Claisen, L., & Claparède, A. (1881).[1][4] Condensationen von Ketonen mit Aldehyden. Berichte der Deutschen Chemischen Gesellschaft. Retrieved from [Link]
-
Al-Khalaf, A. A., et al. (2022).[1][5][6][7] Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 1-(4-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Analog Data). Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link][1]
Sources
HPLC method development for detecting 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Application Note: HPLC Method Development for 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Executive Summary & Scientific Context
This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for This compound . This compound belongs to the chalcone class, characterized by an
The Analytical Challenge: Developing a robust method for this specific molecule requires addressing three physicochemical distinctives:
-
Basicity: The 4-aminophenyl moiety (
) acts as a hydrogen bond donor/acceptor, leading to potential peak tailing on silica-based columns due to silanol interactions.[2] -
Lipophilicity: The 3-bromophenyl group significantly increases hydrophobicity (LogP), requiring higher organic strength for elution compared to unsubstituted chalcones.[2]
-
Photo-instability: The enone linker (
) is susceptible to (trans to cis) photoisomerization under ambient light, necessitating specific handling protocols.[2]
Physicochemical Profiling & Method Strategy
Before method optimization, we analyze the molecule to derive the "First Principles" of the separation.
| Feature | Structural Moiety | Analytical Impact | Strategic Solution |
| Chromophore | Conjugated enone + Amino auxochrome | Strong UV absorption, likely redshifted ( | Detection: UV-Vis/DAD at 340 nm (Primary) and 254 nm (Secondary).[2] |
| Basicity | Primary Amine ( | Interaction with residual silanols causes peak tailing.[2] | pH Control: Use acidic buffer (pH < 3.0) to protonate amine ( |
| Hydrophobicity | Bromine ( | High retention on C18.[2] | Mobile Phase: Gradient elution with Acetonitrile (ACN) to ensure timely elution. |
| Stability | Double bond | Handling: Amber glassware; minimize light exposure. |
Method Development Logic Flow
The following diagram illustrates the decision matrix used to arrive at the final protocol.
Caption: Decision tree for optimizing separation of basic chalcones, prioritizing peak symmetry and resolution.
Detailed Experimental Protocol
Instrumentation & Reagents[4]
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis (e.g., Agilent 1260/1290, Waters Alliance).[2]
-
Reagents:
-
Column: C18 End-capped (Critical for amines).[2]
-
Recommended: Phenomenex Luna C18(2) or Agilent ZORBAX Eclipse Plus C18.[2]
-
Dimensions:
, (or for higher resolution).
-
Chromatographic Conditions (The "Recipe")
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[2]7) | Protonates the amine ( |
| Mobile Phase B | Acetonitrile (100%) | Stronger eluent than MeOH, necessary for the lipophilic bromo-chalcone.[2] |
| Flow Rate | Standard flow for 4.6 mm ID columns. | |
| Column Temp | Improves mass transfer and reproducibility.[2] | |
| Detection | ||
| Injection Vol | Standard volume; reduce if column overload is observed. |
Gradient Program
A gradient is required to separate the target from potential starting materials (4-aminoacetophenone, more polar) and impurities.
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 40% | Initial hold to retain polar impurities. |
| 2.0 | 40% | Isocratic hold. |
| 12.0 | 90% | Linear ramp to elute the lipophilic target.[2] |
| 15.0 | 90% | Wash step to remove highly retained components.[2] |
| 15.1 | 40% | Return to initial conditions.[2] |
| 20.0 | 40% | Re-equilibration (Critical for reproducibility). |
Sample Preparation (Critical Step)
-
Solvent: Dissolve standard in Acetonitrile . (Do not use water as the diluent to avoid precipitation of the bromo-chalcone).
-
Concentration:
for assay; for LOD/LOQ. -
Precaution: Use Amber Vials. Chalcones undergo photoisomerization (Trans
Cis) under fluorescent lab lights.[2] If amber glass is unavailable, wrap vials in aluminum foil.
System Suitability & Validation (ICH Q2 R2)
To ensure the method is "fit for purpose," evaluate the following parameters.
System Suitability Criteria (Acceptance Limits)
-
Retention Time (
): Target . RSD .[2] -
Tailing Factor (
): .[2] (If , increase acid concentration in Mobile Phase A). -
Theoretical Plates (
): .[2]
Specificity (Forced Degradation)
Perform stress testing to prove the method is stability-indicating.[2]
-
Photostability: Expose sample to UV light for 24 hours.[2][5] Look for a new peak (Cis-isomer) eluting earlier than the main Trans-isomer peak.
-
Oxidation: Treat with
.[2] Chalcones can form epoxides across the double bond.[2]
Linearity & Range
-
Prepare 5 levels:
, , , , of target concentration. -
Acceptance:
.[2]
Troubleshooting Guide
Problem: Peak Tailing (
-
Root Cause:[4][6] Interaction between the unprotonated amine and silanols.[2]
-
Fix: Ensure Mobile Phase A pH is
.[2] Add Ammonium Formate if simple acid isn't buffering enough.[2] Switch to a "Base-Deactivated" (BDS) column.[2]
Problem: "Ghost" Peak appearing over time
- Isomerization due to light exposure in the autosampler.
-
Fix: Enable the autosampler cooling (
) and ensure the door is opaque. Verify sample stability in the dark.
Problem: High Backpressure
-
Root Cause:[4][6] Precipitation of the hydrophobic bromo-compound in the needle seat or column frit.
-
Fix: Ensure the needle wash solvent is strong (e.g., 90% ACN).[2] Do not use 100% aqueous buffer as the needle wash.[2]
Workflow Visualization
Caption: Operational workflow for the HPLC analysis of light-sensitive amino-chalcones.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[2]
-
BenchChem. (2025).[1][2][4] HPLC-Based Separation of Cis and Trans Chalcone Isomers.[1][2]
-
MDPI. (2024).[2] Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture.[2][7]
-
ChemicalBook. (n.d.).[2] 4-Aminoacetophenone Physicochemical Properties.
-
ResearchGate. (2021). UV-visible absorption and emission data for 2′-aminochalcones.[2][8]
Sources
Application Note: Microwave-Assisted Synthesis of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Abstract & Core Directive
This application note details the optimized protocol for the synthesis of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one , a functionalized chalcone, using Microwave-Assisted Organic Synthesis (MAOS) . Unlike conventional conductive heating, which often results in reaction times exceeding 12 hours and variable yields, this microwave protocol achieves quantitative conversion in under 5 minutes.
This guide is designed for medicinal chemists and drug development professionals focusing on the Claisen-Schmidt condensation of electron-rich acetophenones with halogenated benzaldehydes. The presence of the amino group (
Scientific Background & Rationale
The Pharmacophore
Chalcones (1,3-diaryl-2-propen-1-ones) are "privileged structures" in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The target molecule combines an amino-group donor and a bromo-group acceptor, creating a "push-pull" electronic system that is highly relevant for non-linear optical (NLO) applications and kinase inhibitor design.
Microwave vs. Conventional Heating
Conventional synthesis relies on conductive heating (oil baths), where energy transfers from the vessel wall to the solvent. This creates thermal gradients and "hot spots" that can degrade sensitive amine functional groups.
Microwave Irradiation utilizes dielectric heating. The oscillating electric field aligns dipolar molecules (like Ethanol and the polar transition state), causing molecular rotation and internal heat generation.
-
Selective Heating: The polar solvent absorbs energy efficiently, while the non-polar vessel remains cool.
-
Activation Energy: The rapid rise in temperature helps surmount the activation barrier (
) for the rate-determining dehydration step more effectively than thermal equilibrium methods.
Comparison Table: Conventional vs. Microwave
| Parameter | Conventional Reflux | Microwave Protocol (Optimized) |
| Reaction Time | 12 – 24 Hours | 2 – 5 Minutes |
| Yield | 60 – 75% | 85 – 94% |
| Solvent Usage | High (50-100 mL) | Low (Green Chemistry / Ethanol) |
| Purity Profile | Requires Chromatography | Recrystallization Sufficient |
Reaction Mechanism
The synthesis proceeds via the Claisen-Schmidt Condensation .[1][4][5][6] The base (KOH) abstracts an
Mechanism Visualization
Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.
Materials & Equipment
Reagents
-
Reactant A: 4'-Aminoacetophenone (CAS: 99-92-3), >98% purity.
-
Reactant B: 3-Bromobenzaldehyde (CAS: 3132-99-8), >97% purity.
-
Catalyst: Potassium Hydroxide (KOH) pellets or 40% aq. solution.
-
Solvent: Ethanol (Absolute) – Chosen for high dielectric loss tangent (
), ensuring efficient microwave absorption.
Equipment
-
Microwave Reactor: Single-mode reactor (e.g., Biotage Initiator+ or CEM Discover) is preferred for precise control.
-
Note: Domestic microwave ovens can be used but lack pressure/temperature control, increasing safety risks.
-
-
Vials: 10 mL or 30 mL heavy-walled microwave reaction vials with crimp caps/septum.
Experimental Protocol
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the microwave synthesis.[2]
Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture
-
In a 10 mL microwave vial, dissolve 4'-aminoacetophenone (1.35 g, 10 mmol) and 3-bromobenzaldehyde (1.85 g, 10 mmol) in Ethanol (5 mL) .
-
Stir magnetically until a homogeneous solution is obtained.
-
Add KOH (0.56 g, 10 mmol) dissolved in a minimum amount of water (or 1 mL of 40% aq. KOH).[2][3][7][8][9][10]
-
Critical: The solution may turn yellow/orange immediately, indicating the formation of the enolate or initial condensation.
-
Step 2: Microwave Irradiation
-
Seal the vial with a septum cap.
-
Place in the microwave reactor cavity.
-
Program Parameters:
-
Mode: Dynamic (Temperature Control).
-
Temperature: 80°C.
-
Hold Time: 3 minutes.
-
Pre-stirring: 30 seconds.[3]
-
Pressure Limit: 15 bar (Safety cutoff).
-
Power: High absorption setting (typically starts at 150-200W and modulates to maintain temp).
-
Step 3: Work-up and Isolation
-
Allow the vial to cool to room temperature (usually automated by the reactor's air jet).
-
Pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of cold water .
-
Stir vigorously. The product should precipitate as a yellow/orange solid.
-
Note: If the product comes out as an oil (common with impurities), scratch the beaker walls with a glass rod or add a seed crystal to induce crystallization.
-
-
Filter the solid using a Buchner funnel under vacuum.
-
Wash the precipitate with cold water (
mL) until the filtrate is neutral pH.
Step 4: Purification
-
Recrystallize the crude solid from hot Ethanol (95%).
-
Dry in a vacuum oven at 50°C for 4 hours.
Characterization & Quality Control
To validate the synthesis, confirm the structure using the following spectroscopic markers.
NMR Spectroscopy ( H NMR, 300/400 MHz, DMSO- )
-
Alkene Protons (Critical): Look for two doublets between
7.4 and 8.0 ppm . -
Coupling Constant (
): The coupling constant should be Hz , confirming the trans (E) geometry of the alkene. -
Amine Protons: A broad singlet around
6.0–6.5 ppm (integrating to 2H) corresponding to the group. -
Aromatic Region: Multiplets corresponding to the 1,4-disubstituted ring (AA'BB' system) and the 1,3-disubstituted ring.
IR Spectroscopy (ATR/KBr)
-
C=O Stretch: Strong band at 1640–1655 cm
(shifted lower than standard ketones due to conjugation). -
N-H Stretch: Doublet around 3300–3450 cm
. -
C=C Stretch: Medium band at 1580–1600 cm
.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Insufficient base or microwave power. | Increase KOH to 1.5 eq. Increase Temp to 100°C. Check TLC. |
| Oily Product | Incomplete crystallization or solvent trapping. | Cool mixture to 0°C for 1 hour. Use Ethanol/Water (1:1) for recrystallization.[8] |
| Michael Addition Byproducts | Reaction time too long; amine attacks the alkene. | Reduce reaction time to 2 minutes. Ensure 1:1 stoichiometry. |
| Vessel Over-pressure | Solvent volume too high or temp too high. | Use less solvent (high concentration is fine in MW). Reduce temp to 80°C. |
References
-
Microwave-Assisted Synthesis of Chalcones (Review)
- Source: Global Research Online (2025). "A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods."
-
URL:[Link]
-
Comparative Study (MW vs Conventional)
-
Green Chemistry Protocol (Solvent-Free/Solid Phase)
- Source: Rasayan Journal of Chemistry. "Ecofriendly Microwave Assisted Synthesis of Some Chalcones."
-
URL:[Link]
-
Mechanism and Kinetics
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. dspace.lpu.in:8080 [dspace.lpu.in:8080]
- 8. asianpubs.org [asianpubs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Crystal growth techniques for 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one X-ray diffraction
Application Note: High-Quality Crystal Growth & XRD Characterization of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Executive Summary
This guide details the optimized protocol for growing single crystals of This compound suitable for Single Crystal X-ray Diffraction (SCXRD). This chalcone derivative features a "push-pull" electronic structure (electron-donating amine vs. electron-withdrawing carbonyl/bromo groups), making it a candidate for non-linear optical (NLO) applications. The presence of the amino group (
Chemical Context & Pre-requisites
Before attempting crystal growth, the compound must meet strict purity standards. Impurities >1% often poison the crystal faces, leading to microcrystalline powder rather than single crystals.
-
Target Molecule: this compound[1]
-
Molecular Formula:
-
Molecular Weight: 302.17 g/mol [1]
-
Key Interactions:
-
H-Bonding: Amino group (Donor)
Carbonyl Oxygen (Acceptor). -
Halogen Bonding:
or interactions.
-
Purity Check Protocol:
-
TLC: Silica gel 60 F254; Mobile phase: Hexane:Ethyl Acetate (7:3). Single spot required (
). -
Melting Point: Sharp range (
). Broad ranges indicate solvent inclusion or impurities.
Experimental Protocols: Crystal Growth
Based on structural analogues (e.g., 4-amino-2-chlorochalcone), the solubility profile suggests moderate solubility in polar aprotic solvents and good solubility in alcohols. Two methods are recommended.
Method A: Slow Evaporation Technique (SET) - Primary Recommendation
Best for: Obtaining X-ray quality crystals with well-defined faces.
Materials:
-
Solvent System: Acetone:Ethanol (1:1 v/v) .
-
Rationale: Ethanol promotes H-bonding networks (stabilizing the amino group), while Acetone ensures sufficient solubility and a moderate evaporation rate.
-
-
Vessel: 20 mL borosilicate glass vial with a perforated cap.
-
Filter: 0.45
PTFE syringe filter.
Step-by-Step Protocol:
-
Saturation: Dissolve 100 mg of the chalcone in the minimum amount of solvent (
10-15 mL) at room temperature (25°C). Sonicate for 5 minutes to ensure complete dissolution. -
Filtration: Filter the solution into the growth vial to remove dust particles (nucleation sites).
-
Controlled Evaporation: Cover the vial with Parafilm and poke 3-4 small holes with a needle.
-
Incubation: Place the vial in a vibration-free, dark environment at constant temperature (
). -
Harvesting: Crystals typically appear within 5-10 days. Harvest when dimensions reach
.
Method B: Slow Cooling Technique
Best for: Larger crystals if SET yields microcrystals.
-
Supersaturation: Prepare a saturated solution in Hot Ethanol (50°C) .
-
Seeding: Allow the solution to cool to 35°C. If no spontaneous nucleation occurs, add a single micro-crystal obtained from Method A as a seed.
-
Cooling Ramp: Place the vial in a programmable water bath or Dewar flask. Cool at a rate of 0.5°C/hour until room temperature is reached.
Characterization & Data Collection Strategy
Data Collection Parameters (SCXRD)
Once a suitable crystal is mounted, use the following strategy to maximize data quality, particularly to resolve the bromine atom's position accurately.
| Parameter | Setting / Recommendation | Rationale |
| Temperature | 100 K (Liquid Nitrogen stream) | Reduces thermal vibration of the terminal Br atom and amino group. |
| Radiation | Mo K | Preferred over Cu K |
| Theta Range | High-angle data is crucial for resolving the electron density of the heavy Br atom. | |
| Exposure | 10-30 sec/frame | Adjust based on crystal size; avoid detector saturation from strong low-angle reflections. |
Expected Crystal Data (Based on Analogues)
-
Crystal System: Monoclinic or Orthorhombic.
-
Space Group: Centrosymmetric (e.g.,
or ) is most likely, though non-centrosymmetric ( ) is possible if the compound exhibits SHG activity.
Workflow Visualization
The following diagram outlines the logical flow from synthesis check to final structure solution.
Caption: Workflow for the crystallization and structural determination of amino-bromo chalcone derivatives.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Microcrystals / Powder | Nucleation rate too high. | Dilute the solution by 20% or switch to a narrower vessel to slow evaporation. |
| Twinning | Rapid growth or phase transition. | Re-crystallize using Method B (Slow Cooling) to control the growth interface. |
| Opaque Crystals | Solvent inclusion. | Dry crystals slowly; do not remove from mother liquor until ready to mount. |
| No Crystallization | High solubility or impurities. | Add an anti-solvent (e.g., Water or Hexane) dropwise until turbidity appears, then let stand (Vapor Diffusion). |
References
-
Fun, H. K., Kia, R., Patil, P. S., et al. (2008). (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one.[6] Acta Crystallographica Section E, 64(10), o2014-o2015. Link
- Context: Provides the foundational crystallographic parameters for the 4-amino chalcone class.
-
Ravindrachary, V., et al. (2004). Growth, characterization and crystal structure analysis of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one. Journal of Crystal Growth, 275(1-2), e261-e267. Link
- Context: Validates the slow evaporation technique for halogen
-
Harrison, W. T. A., et al. (2006). Crystal structures of three functionalized chalcones. Acta Crystallographica Section E, 62. Link
- Context: Discusses the impact of nitro/amino substitution on packing.
-
BenchChem. (2025).[7] 4'-Bromochalcone crystal structure and analysis. Link
- Context: Reference for the bromine
Sources
- 1. (2E)-1-(4-Aminophenyl)-3-(3-bromophenyl)-prop-2-en-1-one | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 1-(4-Aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Strategic Functionalization of the Amino Group in 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Introduction: The Chalcone Scaffold as a Privileged Structure in Drug Discovery
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, are a class of organic compounds that have garnered significant attention in medicinal chemistry.[1][2][3][4] They serve as precursors in the biosynthesis of flavonoids and are abundant in various natural sources such as fruits, vegetables, and spices.[1][5] The inherent biological activity of chalcones, coupled with their synthetic accessibility, makes them a "privileged scaffold" in drug discovery.[2][6] These compounds and their derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4][7][8]
The 1-(4-aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one scaffold is of particular interest due to the presence of two key functional handles amenable to chemical modification: the bromine atom on one aromatic ring and the amino group on the other. The amino group, in particular, serves as a versatile anchor for introducing a wide array of functional groups, thereby enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[9][10] This guide provides a detailed exploration of common and effective strategies for the functionalization of the amino group in this chalcone, offering both theoretical insights and practical, step-by-step protocols for researchers in drug development.
Core Functionalization Strategies
The primary amino group in this compound is a nucleophilic center that can readily participate in a variety of chemical transformations. The most common and synthetically valuable of these are acylation, sulfonylation, and N-alkylation. Each of these modifications introduces distinct physicochemical properties to the parent molecule, influencing its solubility, polarity, and ability to interact with biological targets.
N-Acylation: Introducing Amide Functionality
N-acylation is a robust and widely employed method for modifying primary and secondary amines. This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, typically in the presence of a base. The resulting amide bond is generally stable and can introduce a variety of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. The modification of the amino group in chalcones through acylation has been shown to influence their biological activity.[9][11]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are often preferred due to their high reactivity. The choice of the specific acyl chloride allows for the introduction of a desired acyl group.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.
-
Solvent: An inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is typically used to dissolve the reactants without participating in the reaction.
Experimental Protocol: N-Acylation with Acetyl Chloride
Objective: To synthesize 1-(4-acetamidophenyl)-3-(3-bromophenyl)prop-2-en-1-one.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware (round-bottom flask, dropping funnel, separatory funnel)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualization of N-Acylation Workflow
Sources
- 1. Design, synthesis and biological activity of novel chalcone derivatives containing indole - Arabian Journal of Chemistry [arabjchem.org]
- 2. Biological Activities of Chalcones [ijraset.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Welcome to the technical support center for the synthesis of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one, a chalcone derivative of interest in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Claisen-Schmidt condensation, troubleshooting common experimental issues, and ensuring high-yield, high-purity outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this chalcone?
A1: The synthesis of this compound is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation.[1][2] This reaction is a type of crossed aldol condensation.[3] The mechanism involves three key steps:
-
Enolate Formation: A base, typically hydroxide (OH⁻), abstracts an acidic α-hydrogen from the ketone, 4-aminoacetophenone, to form a resonance-stabilized enolate ion.[3][4]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, 3-bromobenzaldehyde. This aldehyde is chosen because it lacks α-hydrogens and thus cannot undergo self-condensation.[5]
-
Dehydration: The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, our target chalcone. This step is driven by the formation of a highly stable, extended conjugated system.[1][4]
Sources
Troubleshooting cyclization side reactions in amino-bromo chalcone synthesis
Ticket ID: CHAL-SYN-042 Subject: Troubleshooting Cyclization & Polymerization Side Reactions Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Diagnostic Overview
The Issue:
Users synthesizing amino-bromo chalcones via the classical base-catalyzed Claisen-Schmidt condensation frequently report low yields, "gummy" products, or spectroscopic data indicating the loss of the characteristic
The Root Cause:
The primary culprit is the Aza-Michael Addition .
Chalcones are potent Michael acceptors (electrophiles). The amino group (
-
Intramolecular: If the amine is ortho to the enone, it rapidly cyclizes to form aza-flavanones or quinolinone derivatives.
-
Intermolecular: If the amine is meta or para, it attacks the
-carbon of a neighboring molecule, leading to oligomerization or polymerization.
The Electronic Effect of Bromine:
The position of the bromine atom exacerbates this. If the bromine is on the aldehyde ring (Ring B), it acts as an electron-withdrawing group (via induction), making the
Mechanistic Diagnostics (The "Why")
To solve the problem, we must visualize the competing pathways. The diagram below illustrates how the standard base-catalyzed route fails when free amines are present.
Figure 1: Competing reaction pathways in amino-chalcone synthesis. The free amine acts as a "saboteur" nucleophile against the formed chalcone.
Troubleshooting Protocols (The "Fix")
We recommend two distinct strategies. Strategy A is the robust, industrial standard. Strategy B is a shortcut for specific substrates.
Strategy A: The Protection-Deprotection Route (Recommended)
This method physically blocks the nucleophilicity of the amine, preventing both cyclization and polymerization.
Protocol:
-
Protection: React the amino-acetophenone with Acetic Anhydride (
) or Di-tert-butyl dicarbonate ( ) to form the amide/carbamate. -
Condensation: Perform the Claisen-Schmidt condensation with the protected amine and bromo-benzaldehyde.
-
Note: Amides are stable to the mild base conditions (e.g., NaOH/EtOH at RT) usually required.
-
-
Deprotection: Remove the protecting group.
-
For Acetyl: Acidic hydrolysis (HCl/EtOH, reflux).
-
For Boc: TFA/DCM or HCl/Dioxane.
-
| Step | Reagents | Conditions | Observation |
| 1. Protect | 0°C to RT, 2h | Formation of precipitate (Amide) | |
| 2. Condense | NaOH (40%), EtOH | RT, 12-24h | Yellow precipitate (Protected Chalcone) |
| 3. Deprotect | 6N HCl, EtOH | Reflux, 4h | Color intensification (Free Amino Chalcone) |
Strategy B: Acid-Catalyzed Condensation
If protection is not viable, switch from Base catalysis to Acid catalysis. Acid catalysis avoids the formation of the reactive enolate species that triggers the Michael addition, and it protonates the amine, rendering it non-nucleophilic (
Protocol:
-
Dissolve amino-acetophenone and bromo-benzaldehyde in dry Ethanol.
-
Cool to 0°C.
-
Bubble dry HCl gas through the solution for 15-20 minutes OR add thionyl chloride (
) dropwise (generates HCl in situ). -
Stir at RT for 24-48 hours.
-
Critical Workup: Pour into ice water. Neutralize carefully with
only until the precipitate forms. Do not over-basify, or the free amine will immediately cyclize.
Quality Control & Validation
How do you know if you have the Chalcone or the Cyclized Byproduct?
Spectroscopic Differentiators
| Feature | Target: Amino-Bromo Chalcone | Byproduct: Aza-Flavanone |
| Appearance | Bright Yellow/Orange Solid | Colorless/Pale Yellow Solid |
| 1H NMR (Alkene) | Two doublets ( | Absent. Replaced by triplet/multiplet at |
| IR (Carbonyl) | Conjugated Ketone: ~1650-1660 | Non-conjugated Ketone: ~1680-1700 |
| IR (NH) | Primary Amine: Double spike (~3300/3400 | Secondary Amine: Single spike (if cyclic) |
Frequently Asked Questions (FAQs)
Q1: Can I perform the reaction with a free amine if I dilute the reaction significantly?
-
Answer: Dilution only helps with intermolecular reactions (polymerization). It does not stop intramolecular cyclization (if the amine is ortho). For ortho-amino substrates, protection is mandatory.
Q2: My bromine is in the ortho-position on the aldehyde ring. Does this change anything?
-
Answer: Yes. An ortho-bromo group creates steric hindrance, which may slow down the condensation. More critically, if you use harsh basic conditions and high heat, you risk a nucleophilic aromatic substitution (
) where the amine displaces the bromine, fusing the rings. Keep temperatures below 40°C.
Q3: Why did my product turn into a "gum" during recrystallization?
-
Answer: This is often due to the "Michael Reversion" or polymerization triggered by heat. Avoid boiling ethanol for long periods. Use a solvent pair like DCM/Hexane for precipitation at room temperature.
Troubleshooting Decision Tree
Figure 2: Logical workflow for diagnosing and resolving synthetic failure.
References
-
Organic Chemistry Portal. (n.d.). Protecting Groups: Strategies and Stability.[1][2] Organic Chemistry Portal. [Link]
-
Suh, D. Y., et al. (2000). Identification of amino acid residues important in the cyclization reactions of chalcone and stilbene synthases. PMC. [Link]
-
Zou, Y., et al. (2015). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC. [Link](Note: Cited for general reactivity profiles of chalcone scaffolds).
-
Singleton, N. Z. (2022).[3][4] Investigation of Intramolecular and Intermolecular Aza-Michael Reactions.[4] Georgia Southern Commons. [Link]
Sources
Technical Support Center: Optimizing Reaction Time for 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one Production
Welcome to the technical support center for the synthesis of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific chalcone synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to accelerate your research through a deeper understanding of the reaction mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction used to synthesize this chalcone?
The synthesis of this compound is achieved via a Claisen-Schmidt condensation. This is a specific type of crossed aldol condensation between an enolizable ketone (4-aminoacetophenone) and a non-enolizable aromatic aldehyde (3-bromobenzaldehyde).[1][2][3] The reaction is selective because the aromatic aldehyde lacks α-hydrogens and cannot form an enolate, thus acting only as the electrophile.[1]
Q2: What is a typical reaction time for this synthesis?
Reaction times can vary significantly, from minutes to several hours.[4][5] Factors such as the choice of catalyst, solvent, temperature, and reaction method (e.g., conventional heating, microwave irradiation, or solvent-free grinding) all play a critical role.[1][5][6] Microwave-assisted synthesis, for instance, can dramatically reduce reaction times from hours to just minutes.[1]
Q3: What are the primary safety concerns?
The most common catalysts are strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which are corrosive.[7] Brominated aromatic compounds can be irritants. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide: From Slow Reactions to Pure Products
This section addresses specific issues you may encounter during the synthesis.
Issue 1: The reaction is extremely slow or appears to have stalled.
Question: My TLC analysis shows a significant amount of starting material remaining even after several hours. What's causing the delay and how can I speed it up?
Answer: A stalled or sluggish Claisen-Schmidt condensation is a common issue that can typically be traced back to four key areas: catalysis, temperature, solvent, or reactant quality.
-
Cause A: Inefficient Catalysis
-
Insight: The base catalyst (e.g., NaOH, KOH) is essential for deprotonating the 4-aminoacetophenone to form the reactive enolate ion.[6][8] If the catalyst concentration is too low, the rate of enolate formation will be the limiting factor. Conversely, an excessively high concentration of a strong base can promote side reactions.[9]
-
Solution:
-
Verify Catalyst Concentration: For many chalcone syntheses, a catalyst concentration of around 20 mol% can be as effective as stoichiometric amounts.[9][10]
-
Optimize Loading: Perform small-scale trial reactions with varying catalyst concentrations (e.g., 10 mol%, 20 mol%, 50 mol%) to identify the optimal loading for your specific setup.[5][9]
-
Ensure Purity: Acidic impurities in your reactants or solvent can neutralize the base catalyst. Ensure all reagents are pure and glassware is dry.[1]
-
-
-
Cause B: Sub-Optimal Temperature
-
Cause C: Inappropriate Solvent Choice
-
Insight: The solvent must be able to dissolve the reactants and the intermediate species.[8] Ethanol is commonly used because it readily dissolves the reactants and the hydroxide catalyst.[1] If the aldol addition intermediate precipitates prematurely, the reaction can stop.
-
Solution:
-
Ensure Solubility: Confirm that both 4-aminoacetophenone and 3-bromobenzaldehyde are fully dissolved in the chosen solvent (typically ethanol) before adding the catalyst.
-
Consider Solvent-Free Conditions: For a green chemistry approach that can also accelerate the reaction, consider solvent-free grinding.[1][6] This method involves grinding the solid reactants with a solid catalyst (like NaOH), which can lead to shorter reaction times and simpler workup.[1][6][11]
-
-
Issue 2: The final yield is low, despite the consumption of starting materials.
Question: My starting materials are gone, but my isolated product yield is poor. Where is my product going?
Answer: Low yields are often due to competing side reactions that consume either the reactants or the desired chalcone product.
-
Cause A: Self-Condensation of Ketone
-
Insight: The enolate of 4-aminoacetophenone can potentially react with another molecule of the ketone instead of the intended aldehyde.
-
Solution: This is less common in Claisen-Schmidt reactions where the aldehyde is highly reactive, but can be minimized by ensuring the correct order of addition. The standard procedure involves adding the base catalyst to a solution of the ketone and aldehyde.[11]
-
-
Cause B: Cannizzaro Reaction of Aldehyde
-
Cause C: Michael Addition
-
Insight: The enolate of 4-aminoacetophenone can act as a nucleophile and attack the α,β-unsaturated system of the newly formed chalcone product. This leads to the formation of a 1,5-dicarbonyl byproduct.[9]
-
Solution: To suppress this, use a stoichiometric amount of the aldehyde or a slight excess of the ketone to ensure the enolate is consumed in the primary reaction.[9]
-
Optimization Workflow & Experimental Protocol
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common issues in this synthesis.
Caption: A troubleshooting decision tree for chalcone synthesis.
Baseline Experimental Protocol (Base-Catalyzed)
This protocol provides a standard starting point for optimization.
-
Preparation: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 eq) and 4-aminoacetophenone (1.0 eq) in absolute ethanol.[1]
-
Catalyst Addition: While stirring the solution vigorously at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.[1]
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50°C. Monitor the reaction's progress by TLC. Reactions are often complete within 1-4 hours.[1][5]
-
Isolation: Once the starting materials are consumed (as indicated by TLC), pour the reaction mixture into ice-cold water to induce precipitation of the chalcone product.[11]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials.[1][11]
-
Drying & Characterization: Dry the purified product in a vacuum oven. Characterize via melting point, NMR, and IR spectroscopy.[12]
Data Summary for Optimization
The choice of catalyst and conditions significantly impacts reaction time and yield. The following table summarizes typical findings from literature, which can guide your optimization efforts.
| Catalyst | Solvent | Temperature | Typical Reaction Time | Typical Yield | Reference |
| NaOH | Ethanol | Room Temp. | 2-4 h | ~90% | [5] |
| KOH | Ethanol | Room Temp. | 4-6 h | ~85% | [5] |
| Solid NaOH | Solvent-Free | Room Temp. (Grinding) | 10-25 min | >90% | [4][10] |
| Microwave | Ethanol | Microwave Irradiation | 2-5 min | High | [1] |
Mechanistic Insight: The "Why" Behind the "How"
Understanding the Claisen-Schmidt condensation mechanism is key to effective troubleshooting. The reaction proceeds in three main steps:
-
Enolate Formation: The base catalyst abstracts an acidic α-hydrogen from the 4-aminoacetophenone to form a nucleophilic enolate ion. This is typically the rate-determining step.[8]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the 3-bromobenzaldehyde, forming a tetrahedral alkoxide intermediate (an aldol adduct).[8]
-
Dehydration: The alkoxide is protonated by the solvent, and a subsequent base-catalyzed elimination of a water molecule yields the stable, conjugated α,β-unsaturated ketone—our target chalcone.[3]
Caption: The mechanism of the Claisen-Schmidt condensation.
By understanding that enolate formation is often the slowest step, it becomes clear why catalyst concentration and temperature are such powerful levers for optimizing the reaction time. Similarly, knowing that side reactions compete for the same intermediates explains why controlled addition and correct stoichiometry are crucial for achieving high yields.
References
-
Optimization of the reaction conditions for Claisen-Schmidt condensation. - ResearchGate. (n.d.). Retrieved from [Link]
-
Claisen Condensation - GeeksforGeeks. (2025, July 23). Retrieved from [Link]
-
Effect of the amount of catalyst for synthesis of chalcones. Reaction... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. (2019, March 9). Retrieved from [Link]
-
Preparing Students for Research: Synthesis of Substituted Chalcones as a Comprehensive Guided-Inquiry Experience | Journal of Chemical Education - ACS Publications. (2002, September 1). Retrieved from [Link]
- CN110124744B - Catalyst for catalytic synthesis of chalcone compounds and application thereof - Google Patents. (n.d.).
-
The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - Frontiers. (n.d.). Retrieved from [Link]
-
Development Of Chalcone Synthesis: Optimization Of Synthetic Method - AIP Publishing. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF CHALCONES - Jetir.Org. (n.d.). Retrieved from [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - MDPI. (2023, November 14). Retrieved from [Link]
-
Synthesis of Biologically Active Substituted Chalcones - ScholarWorks at WMU. (n.d.). Retrieved from [Link]
-
Claisen–Schmidt condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | The Journal of Organic Chemistry - ACS Publications. (2025, February 18). Retrieved from [Link]
-
Claisen Condensation: Mechanism & Reaction | StudySmarter. (2023, October 21). Retrieved from [Link]
-
Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? : r/Chempros - Reddit. (2020, December 17). Retrieved from [Link]
-
Claisen Schmidt Reaction Virtual Lab - PraxiLabs. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives - ResearchGate. (2025, August 8). Retrieved from [Link]
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α - PMC. (n.d.). Retrieved from [Link]
-
(E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one - MDPI. (2016, October 15). Retrieved from [Link]
-
problem in claisen condensation reaction - Powered by XMB 1.9.11 - Sciencemadness.org. (2012, March 27). Retrieved from [Link]
-
Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek. (n.d.). Retrieved from [Link]
-
(E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one - PMC. (n.d.). Retrieved from [Link]
-
(PDF) (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one - ResearchGate. (n.d.). Retrieved from [Link]
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- 12. jetir.org [jetir.org]
Technical Support Center: Purification of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis and purification of the chalcone derivative, 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one. Here, we address common challenges, with a specific focus on the removal of unreacted 3-bromobenzaldehyde from the final product. Our goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental decisions.
Understanding the Chemistry: The Claisen-Schmidt Condensation
The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation. This is a base-catalyzed crossed aldol condensation between 4-aminoacetophenone and 3-bromobenzaldehyde.[1][2] In this reaction, the enolate of 4-aminoacetophenone acts as a nucleophile, attacking the carbonyl carbon of 3-bromobenzaldehyde. The subsequent dehydration of the aldol addition product yields the desired α,β-unsaturated ketone (chalcone).[2][3]
A common issue in this synthesis is the presence of unreacted starting materials, particularly the aldehyde, in the crude product.[4][5] Effective purification is therefore crucial to obtain a compound of high purity for subsequent applications.
Troubleshooting and FAQs: Removing Unreacted 3-Bromobenzaldehyde
Here we address specific issues you may encounter during the purification of your chalcone product.
Q1: My initial workup leaves a significant amount of unreacted 3-bromobenzaldehyde in my product. What is the most straightforward first step to remove it?
A1: The initial and most effective step is a thorough wash of the crude precipitate.
3-Bromobenzaldehyde is a liquid at room temperature with limited water solubility, while the desired chalcone product, this compound, is a solid.[6][7] This difference in physical state and solubility allows for a simple yet effective preliminary purification.
Protocol 1: Washing the Crude Product
-
After the reaction is complete and the crude product has precipitated (often by pouring the reaction mixture into cold water), collect the solid by vacuum filtration using a Büchner funnel.[8]
-
Wash the solid cake on the filter with copious amounts of cold water. This will help to remove the majority of the water-soluble inorganic byproducts and some of the unreacted aldehyde.
-
Follow with a wash of cold ethanol.[9] 3-bromobenzaldehyde is soluble in ethanol, while the chalcone product is significantly less soluble, especially in the cold.[6][10] This step is highly effective at removing the bulk of the residual aldehyde.
-
Air-dry the solid on the filter for a brief period before proceeding to more rigorous purification methods like recrystallization or column chromatography.
Q2: After washing, my product still shows aldehyde contamination by TLC. What is the next best purification step?
A2: Recrystallization is a powerful technique for purifying solid organic compounds.
Recrystallization separates compounds based on their differential solubility in a given solvent at different temperatures.[11] For the purification of this compound, ethanol is a commonly used and effective solvent.[12][13]
Protocol 2: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude, washed chalcone product. Add a minimal amount of hot 95% ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[1] Avoid using an excessive amount of solvent to ensure the solution is saturated.[10]
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. As the solution cools, the solubility of the chalcone will decrease, leading to the formation of crystals.[9]
-
Maximize Yield: To maximize the yield of the purified crystals, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining mother liquor, which contains the dissolved impurities, including the residual 3-bromobenzaldehyde.[9]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
| Compound | Solubility in Ethanol | Rationale for Separation |
| This compound | Sparingly soluble in cold ethanol, soluble in hot ethanol | The chalcone product will crystallize out of the solution upon cooling. |
| 3-Bromobenzaldehyde | Soluble in ethanol[6] | The aldehyde impurity will remain dissolved in the cold mother liquor. |
Q3: Recrystallization did not yield a product of sufficient purity. How can I use column chromatography for purification?
A3: Column chromatography is an excellent method for separating compounds with different polarities.
This technique relies on the differential adsorption of compounds to a stationary phase (typically silica gel) and their solubility in a mobile phase (eluent).[14] By carefully selecting the eluent system, you can achieve a good separation between the less polar 3-bromobenzaldehyde and the more polar chalcone product.
Protocol 3: Purification by Column Chromatography
-
TLC Analysis: Before running a column, it is essential to determine the optimal eluent system using Thin Layer Chromatography (TLC).[12] A common eluent system for chalcones is a mixture of hexane and ethyl acetate.[14] The goal is to find a solvent mixture where the desired chalcone has an Rf value between 0.2 and 0.4.[14]
-
Column Packing: Pack a glass column with silica gel (60-120 or 230-400 mesh) as a slurry in the chosen non-polar solvent (e.g., hexane).[12]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself) and carefully add it to the top of the silica gel bed.[4]
-
Dry Loading: For samples not readily soluble in the eluent, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[14]
-
-
Elution: Begin eluting the column with the optimized solvent system. The less polar 3-bromobenzaldehyde will travel down the column faster than the more polar chalcone.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Purification Workflow
Caption: Workflow for removing unreacted aldehyde using sodium bisulfite extraction.
Analytical Characterization for Purity Assessment
To confirm the successful removal of the unreacted aldehyde and to verify the structure of the final product, several analytical techniques can be employed.
| Technique | Expected Result for Pure Product | Indication of Aldehyde Impurity |
| Thin Layer Chromatography (TLC) | A single spot. | A second spot corresponding to the Rf of 3-bromobenzaldehyde. |
| Melting Point | A sharp melting point range. | A broad and depressed melting point range. |
| ¹H NMR Spectroscopy | Absence of a singlet around 9-10 ppm. | A characteristic singlet for the aldehydic proton of 3-bromobenzaldehyde around 9-10 ppm. |
| FTIR Spectroscopy | Presence of a strong C=O stretch for the α,β-unsaturated ketone (~1650-1685 cm⁻¹). [4] | A C=O stretch for the aromatic aldehyde may be observed (~1700 cm⁻¹). |
References
-
The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
-
SciSpace. (2021, April 2). Green synthesis of chalcones derivatives. Retrieved from [Link]
-
The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). (n.d.). Retrieved from [Link]
-
Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
Vedantu. (n.d.). Claisen Condensation Mechanism: Steps, Example & Tips. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]
-
(n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]
-
Scribd. (n.d.). Claisen-Schmidt Condensation | PDF. Retrieved from [Link]
-
Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. (n.d.). Retrieved from [Link]
-
ChemTalk. (2022, December 17). Claisen Condensation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
-
PMC. (n.d.). 1-(4-Aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. Retrieved from [Link]
-
PubChem. (n.d.). (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-bromo- (CAS 3132-99-8). Retrieved from [Link]
-
PMC. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
ResearchGate. (2018, May 10). How to remove unreacted 2-hydroxy acetophenone from chalcone ?. Retrieved from [Link]
-
TSI Journals. (n.d.). synthesis-and-evaluation-of-chalcone-derivatives-for-its-alpha-amylase-inhibitory-activity.pdf. Retrieved from [Link]
-
(2024, April 1). Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture. Retrieved from [Link]
-
(2024, May 10). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Retrieved from [Link]
-
Basrah Journal of Science. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved from [Link]
-
MDPI. (2016, October 15). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. Retrieved from [Link]
-
PMC. (n.d.). (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
-
PMC. (n.d.). (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved from [Link]
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Solving solubility issues of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one in DMSO
Technical Support Center: A Senior Application Scientist's Guide
Topic: Solving Solubility Issues of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one in DMSO
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the chalcone derivative, this compound. Chalcones are a class of compounds with significant therapeutic potential, but their inherent hydrophobicity often presents a major experimental hurdle: poor solubility.[1][2] This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you overcome these challenges, ensuring the accuracy and reproducibility of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the compound and the primary solvent, DMSO.
Q1: What is this compound, and why is its solubility a common challenge?
A1: this compound is a synthetic chalcone. The core structure of chalcones consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1][2] This large, rigid, and predominantly nonpolar structure results in high crystal lattice energy and makes the molecule hydrophobic (lipophilic). Consequently, it has very low solubility in aqueous solutions like buffers or cell culture media, which is a significant problem for biological assays.[1][3]
Q2: Why is Dimethyl Sulfoxide (DMSO) the recommended primary solvent?
A2: DMSO is a powerful, polar aprotic solvent, often referred to as a "universal solvent" because of its ability to dissolve a vast range of both polar and nonpolar compounds.[4][5][6][7] Its high polarity allows it to disrupt the crystal lattice of the chalcone, while its organic nature effectively solvates the hydrophobic aromatic rings. Furthermore, it is miscible with water and most organic liquids, making it a standard choice for preparing high-concentration stock solutions for use in biological screening.[8][9]
Q3: Does the grade and purity of the DMSO matter?
A3: Absolutely. It is critical to use anhydrous, high-purity (≥99.9%) DMSO .[5] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][10] Water contamination significantly reduces its solvating power for hydrophobic compounds and can be a primary cause of precipitation.[11][12] Using a lower-grade DMSO can introduce impurities that may be cytotoxic or interfere with your assay. Always use a fresh, unopened bottle or one that has been properly stored and sealed.
Q4: What are the immediate signs of a solubility problem?
A4: The most common indicators of poor solubility include:
-
Visible Particulates: The most obvious sign is undissolved powder or crystals in your DMSO stock solution, even after vigorous mixing.
-
Cloudiness or Haze: The solution may appear cloudy, hazy, or opalescent, indicating the formation of a fine suspension or colloid rather than a true solution.
-
Precipitation Upon Dilution: A clear DMSO stock solution instantly becomes cloudy or forms a visible precipitate when added to an aqueous medium (e.g., cell culture media, PBS).[8][13][14] This phenomenon is often called "crashing out."
-
Inconsistent Experimental Results: Poor reproducibility between experimental replicates is a subtle but strong indicator that the compound is not fully dissolved, leading to inconsistent active concentrations in your assay wells.[1][15]
Section 2: Troubleshooting Common Solubility Issues
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.
Issue 1: The Compound Fails to Dissolve in DMSO Initially
You have added the weighed compound to the correct volume of DMSO, but solid particles remain.
Causality: The energy required to break the compound's crystal lattice is greater than the energy released by its solvation in DMSO at room temperature. This is a common kinetic and thermodynamic barrier for complex organic molecules.
| Symptom | Possible Cause | Recommended Action | Scientific Rationale |
| Visible powder/crystals remain after vortexing. | Insufficient kinetic energy. | 1. Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[16] 2. Sonication: Place the sealed vial in a bath sonicator for 5-15 minutes.[16][17] | Warming: Increases the kinetic energy of both solvent and solute molecules, providing the activation energy needed to overcome the crystal lattice forces.[18] Sonication: Uses high-frequency sound waves to create and collapse microscopic bubbles (cavitation), which generates localized energy to break apart solute aggregates and enhance solvent penetration.[13] |
| Solution is hazy or cloudy. | Formation of fine aggregates or a supersaturated state. | Follow the steps for warming and sonication. If the haze persists, the concentration may be too high. | The solution may be thermodynamically unstable. The additional energy from heat or sonication can help break down these micro-aggregates into a true solution. |
| Compound still not dissolved after warming/sonication. | Concentration exceeds the maximum solubility limit (thermodynamic barrier). | 1. Add More Solvent: Incrementally add more anhydrous DMSO and repeat the dissolution process. 2. Start Over: Prepare a new solution at a lower target concentration. | Every compound has a finite solubility limit in a given solvent at a specific temperature.[6] If the amount of compound exceeds this limit, no amount of physical agitation will create a true solution. |
The following diagram outlines a logical decision-making process for resolving initial dissolution issues.
Caption: A decision tree for troubleshooting initial dissolution of the chalcone in DMSO.
Issue 2: The Compound Precipitates Out of DMSO During Storage
A previously clear stock solution becomes cloudy or contains visible crystals after being stored.
Causality: This is often due to a change in the solvent environment or temperature cycling. DMSO's hygroscopic nature means it can absorb atmospheric water, reducing its solvating capacity.[11] Additionally, repeated freeze-thaw cycles can promote nucleation and crystal growth, causing the compound to precipitate from a supersaturated solution.[11][19]
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term. | Low temperatures slow down potential degradation reactions. |
| Aliquoting | Prepare small, single-use aliquots. | This is the most critical step. It minimizes the number of freeze-thaw cycles the main stock undergoes, which is a major cause of precipitation.[11] |
| Container | Use amber glass or polypropylene vials with tightly sealed caps. | Protects from light and minimizes water vapor ingress. Ensure the cap material is DMSO-compatible. |
| Environment | Store in a dry environment. Use a desiccator if possible. | Minimizes water absorption by the DMSO stock, preserving its solvency.[4][10] |
-
Bring the vial to room temperature.
-
Warm the solution in a 37°C water bath for 10-15 minutes.
-
Vortex vigorously for 1-2 minutes.
-
If precipitation persists, sonicate the vial for 15-20 minutes.
-
Visually inspect for a clear solution. If successful, it is highly recommended to use this stock immediately and not re-freeze it, as it is prone to re-precipitation.
Issue 3: Compound Precipitates When Diluted into Aqueous Media
This is the most common and frustrating solubility issue. A perfectly clear DMSO stock solution forms a precipitate the moment it is introduced into your cell culture medium or assay buffer.
Causality: This is a classic case of "solvent shock" or "crashing out."[8][14] The compound is stable in the favorable organic environment of 100% DMSO. When this solution is rapidly diluted into an aqueous buffer, the local environment abruptly shifts from organic to aqueous. The compound's solubility limit is drastically lower in water, and it rapidly precipitates before it can be dispersed.[14][20]
-
Pre-warm the aqueous medium to your experimental temperature (e.g., 37°C). This can slightly increase the compound's aqueous solubility.
-
Use vigorous mixing. While vortexing or rapidly pipetting the aqueous medium, add the DMSO stock drop-wise and slowly to the side of the tube. Do not pipette the DMSO stock directly into the bulk liquid as a single bolus.
-
Increase the stock concentration. If possible, make a more concentrated DMSO stock (e.g., 50 mM instead of 10 mM). This allows you to add a smaller volume of DMSO to the aqueous phase, reducing the severity of the solvent shock and keeping the final DMSO percentage low.[13]
-
Perform serial dilutions. Instead of a single large dilution (e.g., 1:1000), perform a two-step dilution. First, dilute the DMSO stock 1:10 into the aqueous medium. If this remains clear, you can then use this intermediate dilution for your final concentration.
Caption: How solvent shock causes a dissolved chalcone to precipitate upon dilution in water.
If the above methods fail, your compound's intrinsic aqueous solubility may be too low for your target concentration. Consider these advanced options:
-
Use of Co-solvents: For particularly difficult compounds, formulations including a surfactant like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations (e.g., 0.1-1%) can help maintain solubility.[8]
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic chalcone, forming an inclusion complex that has significantly improved apparent water solubility.[1][6][8]
Section 3: Essential Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 20 mM)
Molecular Weight of this compound: 316.17 g/mol (Calculated)
-
Safety First: Perform all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Calculation: To make 1 mL of a 20 mM stock solution:
-
Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 316.17 g/mol * (1000 mg / 1 g) = 6.32 mg
-
-
Weighing: Accurately weigh out 6.32 mg of the compound into a sterile, 2 mL amber glass or polypropylene vial.
-
Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous, high-purity (≥99.9%) DMSO to the vial.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 2 minutes.
-
Troubleshooting: If the compound is not fully dissolved, refer to the troubleshooting workflow in Section 2, Issue 1 . Apply gentle heat (37°C) and/or sonication until the solution is completely clear.
-
Storage: Once a clear solution is achieved, aliquot into single-use volumes and store at -20°C or -80°C.
Protocol 2: Determination of Approximate Maximum Solubility
This protocol helps you estimate the upper concentration limit of your compound in your specific experimental medium.
-
Prepare Stock: Make a high-concentration stock solution of your chalcone in 100% DMSO (e.g., 50 mM), ensuring it is fully dissolved.
-
Serial Dilution in DMSO: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your stock solution in 100% DMSO (e.g., 50 mM, 25 mM, 12.5 mM, etc.).
-
Transfer to New Plate: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to a new clear 96-well plate. Include a DMSO-only control.
-
Add Aqueous Medium: Using a multichannel pipette, add 198 µL of your pre-warmed (37°C) cell culture medium or buffer to each well to achieve a 1:100 dilution (final DMSO concentration of 1%).
-
Incubate and Observe: Mix the plate gently on a plate shaker for 5 minutes. Let it sit at room temperature for 30 minutes. Visually inspect each well for any sign of cloudiness or precipitate.
-
Quantify (Optional): For a more precise measurement, read the absorbance of the plate at a high wavelength where the compound does not absorb (e.g., 600 nm).[18] A sharp increase in absorbance indicates light scattering from a precipitate.
References
- Benchchem. (2025). Technical Support Center: Chalcone Solubility in Cell Culture.
- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO)
- Quora. (2018). What is the best way of storing a DMSO in a research lab?
- Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes.
- DMSO Store. (n.d.). Product Care and Storage.
- Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.
- Benchchem. (2025). How to control for solvent effects (DMSO) in experiments.
- Quora. (2018). How to make a stock solution of a substance in DMSO.
- Cubework. (n.d.). DMSO Solutions Warehouse Storage.
- Di, L., & Kerns, E. H. (2006).
- Gaillard, T., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules.
- Ziath. (n.d.).
- Eastgate, M. D., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?".
- Selleck Chemicals. (n.d.).
- Yang, E. (2017). Answer to "Which is the best solvent that has zero percent solubility for chalcone crystals other than water?".
- Confalonieri, D. (2016). Answer to "How do I make a stock solution of a substance in DMSO?".
- Quora. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?
- Reddit. (2021).
- MCE (MedChemExpress). (n.d.). Compound Handling Instructions.
- Benchchem. (2025).
- Frontiers in Chemistry. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery.
- Shapiro, A. B. (2013). Answer to "How to deal with the poor solubility of tested compounds in MTT assay?".
- Balakin, K. V., et al. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
- MDPI. (2024). Dimethyl Sulfoxide (DMSO)
- Benchchem. (2025).
- Baluja, S. (2019). Chalcones: A Physicochemical Study.
- Popa-Burke, I., & Russell, J. (2014).
- PubChem. (n.d.). (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one.
- MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening.
- Benchchem. (2025). Technical Support Center: Overcoming Chalcone Solubility in Biological Assays.
- GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
- ResearchGate. (n.d.). Figure S1 1 H NMR spectrum of chalcone (3) in DMSO-d 6.
- MDPI. (2021).
- PMC. (2026). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes.
- RSC Publishing. (2026).
- PubChem. (n.d.). 1-(4-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.
- PMC. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties.
- PMC. (2019). Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects.
- ChemicalBook. (2026). (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one.
- Gaylord Chemical Company. (n.d.).
- MDPI. (2016). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
- ResearchGate. (2015). (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one.
- ECHEMI. (n.d.). 1-(4-AMINO-3-BROMO-PHENYL)-ETHANONE Formula.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 4. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 5. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
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- 15. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for high-purity 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Target Molecule: 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one Case ID: CHAL-AB-003 Status: Operational Guide
Executive Summary: The Chemoselectivity Challenge
Synthesizing This compound presents a specific "competing nucleophile" challenge. You are performing a Claisen-Schmidt condensation between 4-aminoacetophenone (ketone) and 3-bromobenzaldehyde (aldehyde).
-
The Conflict: The primary amine (
) on the ketone is a nucleophile. It competes with the enolate (carbon nucleophile) for the aldehyde's carbonyl group.[1] -
The Risk: Instead of the desired Chalcone (C=C bond formation), you may inadvertently form a Schiff Base (C=N bond formation/Azomethine).
-
The Solution: Catalyst selection dictates the pathway. While acid catalysis protects the amine (by protonation), it often deactivates the ketone toward enolization. Base catalysis (KOH/NaOH) remains the gold standard for yield, provided specific temperature and stoichiometric controls are enforced to suppress imine formation.
Catalyst Selection Matrix
Use this matrix to select the optimal catalyst based on your current constraints (Yield vs. Purity vs. Speed).
| Catalyst System | Type | Suitability Rating | Mechanism Note | Best For... |
| KOH / Ethanol (aq) | Homogeneous Base | Primary Recommendation | Generates strong enolate; fast reaction. | Standard synthesis; High yields (>85%).[2] |
| NaOH / Methanol | Homogeneous Base | High | Similar to KOH; slightly more aggressive. | Scaling up; Cost-efficiency. |
| HCl (gas) / Ethanol | Acid Mediated | Conditional | Protonates amine ( | Troubleshooting only. Use if Schiff base impurities are >15%. |
| Hydrotalcite / MgO | Heterogeneous Solid | High Purity | Surface-mediated basicity; easy filtration. | Pharma Grade. avoiding metal leaching; ultra-high purity reqs. |
Reaction Pathway & Troubleshooting Logic (Visualization)
The following diagram maps the competing pathways. Your goal is to maximize the Path A (Blue) and minimize Path B (Red) .
Caption: Pathway competition in amino-chalcone synthesis. Base catalysis favors the blue path (Enolate); Heat favors the red path (Schiff Base).
Validated Experimental Protocol (Gold Standard)
This protocol utilizes KOH/Ethanol with a specific "Cold-Addition, Warm-Reflux" technique to ensure the enolate forms before the amine can react.
Materials
-
Reactant A: 4-Aminoacetophenone (10 mmol, 1.35 g)
-
Reactant B: 3-Bromobenzaldehyde (10 mmol, 1.85 g)
-
Catalyst: KOH Pellets (40% aq. solution)
-
Solvent: Ethanol (95% or Absolute)
Step-by-Step Methodology
-
Solubilization (The "Separate Pot" Method):
-
Dissolve 10 mmol of 4-Aminoacetophenone in 15 mL Ethanol in a round-bottom flask.
-
Crucial: Stir until completely dissolved. The amine must be fully solvated to reduce local concentration spikes.
-
-
Catalyst Activation:
-
Cool the ketone solution to 0–5°C (Ice bath).
-
Add 2 mL of 40% aq. KOH dropwise.
-
Why: This deprotonates the alpha-carbon preferentially, generating the enolate while the amine remains less active at low temps.
-
-
Addition of Electrophile:
-
Dissolve 3-Bromobenzaldehyde (10 mmol) in 5 mL Ethanol.
-
Add this aldehyde solution to the enolate mixture slowly over 10 minutes.
-
-
Reaction Phase:
-
Allow the mixture to stir at Room Temperature (25°C) for 4 hours.
-
Note: Do not reflux immediately. Refluxing too early promotes Schiff base formation.
-
Monitor via TLC (Hexane:Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot.
-
-
Workup & Purification:
-
Pour the reaction mixture into 100g of crushed ice/water with vigorous stirring.
-
Acidify slightly with 10% HCl (to pH ~6-7) to neutralize the base and precipitate the product. Do not drop to pH < 2 or you will protonate the amine and trap salt.
-
Filter the yellow precipitate.[3]
-
Recrystallization: Use hot Ethanol. This is critical to remove any trace Schiff base (which is more soluble in ethanol than the chalcone).
-
Troubleshooting Guide (FAQs)
Q1: My product is an oily/sticky gum instead of a solid. What happened?
-
Diagnosis: This is likely the Michael Adduct (Oligomerization). It happens if the reaction was heated too long or if there was a large excess of base.
-
Fix:
-
Use the "Cold-Addition" method described above.
-
Reduce reaction time.
-
Recrystallize the oil from Methanol/Water (9:1) to induce precipitation.[4]
-
Q2: TLC shows two spots very close together. Is one the Schiff Base?
-
Diagnosis: Yes. The Schiff base (Imine) often runs slightly less polar than the Chalcone.
-
Fix:
-
Chemical Fix: Hydrolysis. Resuspend the crude solid in dilute HCl (5%) and stir for 30 mins. This hydrolyzes the unstable imine (C=N) back to the aldehyde/amine, while the Chalcone (C=C) remains stable. Filter the solid; the impurities will wash away in the filtrate.
-
Q3: Why not use Acid Catalysis (HCl gas) to prevent Schiff base formation entirely?
-
Technical Insight: While acid protonates the amine (protecting it), it also protonates the carbonyl oxygen of the acetophenone. This makes the alpha-hydrogens harder to remove (no enolate formation). Acid-catalyzed aldol condensation proceeds via an Enol mechanism, which is significantly slower (kinetically) than the Base-catalyzed Enolate mechanism for this specific substrate. Yields typically drop to <40% with acid, compared to >85% with base.
Q4: The product color is deepening to dark orange/red.
-
Diagnosis: This is a good sign! Chalcones are "halochromic."
-
Explanation: The extended conjugation between the amino group (electron donor) and the carbonyl/bromo-ring (electron acceptor) creates a strong "Push-Pull" electronic system. Deep color indicates the correct conjugated system has formed.
References
-
Claisen-Schmidt Condensation Mechanisms : Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Synthesis of Amino-Chalcones : Echeverria, C., et al. (2009). "Synthesis and biological evaluation of new aminochalcones." Bioorganic & Medicinal Chemistry Letters.
-
Base vs. Acid Catalysis in Chalcones : Patil, C. B., et al. (2009). "Synthesis and in vitro antimicrobial activity of new amino chalcones." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Green Chemistry Approaches (Solid Base) : Gu, W., et al. (2015). "Heterogeneous catalysis for chalcone synthesis." Catalysts.
-
Crystallographic Data (Bromo-Chalcones) : Harrison, W. T. A., et al. (2006).[5] "Crystal structure of (E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one." Acta Crystallographica.
Sources
Technical Support Center: Photostability of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Here is the technical support center for the stability of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one under UV light.
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the photochemical stability of this chalcone derivative. We will cover the fundamental principles, offer detailed experimental protocols, and provide troubleshooting solutions for common issues encountered during photostability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
A1: this compound is a chalcone derivative. Chalcones are a class of organic compounds (C6-C3-C6) that form the central core for a variety of biologically important molecules and are investigated for applications ranging from pharmaceuticals to materials science.[1] Their extended π-conjugated system, responsible for their characteristic UV absorption, also makes them susceptible to photochemical reactions.[2] Exposure to UV light can lead to degradation, which may result in loss of potency, formation of toxic byproducts, or changes in physical properties like color and solubility.[3] Therefore, understanding the photostability of this specific molecule is critical for determining its suitability for any application, as well as defining necessary handling, packaging, and storage conditions.[4][5]
Q2: What are the primary photochemical reactions that chalcones undergo upon UV irradiation?
A2: The core structure of chalcones, an α,β-unsaturated ketone, is inherently photoreactive. The most common degradation pathways initiated by UV light include:
-
E/Z (trans/cis) Isomerization: The double bond in the propenone bridge can isomerize from the more stable trans (E) configuration to the cis (Z) form. This can alter the molecule's biological activity and physical properties. This process is often reversible but can lead to a complex photostationary state.[2][6]
-
[2+2] Cycloaddition (Dimerization): Two chalcone molecules can react to form a cyclobutane ring. This dimerization process leads to a loss of the active monomeric compound.[2]
-
Photo-oxidation and Degradation: Functional groups on the phenyl rings can be susceptible to oxidation, especially under UV light. The aminophenyl group, in particular, is a photosensitive moiety that can undergo oxidation.[7][8] The bromine atom can also influence the photochemical behavior, potentially participating in radical reactions.
Q3: How does the substitution pattern of this compound influence its stability?
A3: The substituent groups play a crucial role. The 4-amino group on one phenyl ring is a strong electron-donating group, which can increase the electron density of the conjugated system and potentially make the molecule more susceptible to photo-oxidation.[9] Conversely, the 3-bromo group on the other ring is electron-withdrawing and introduces a "heavy atom," which can influence the rates of intersystem crossing and potentially favor different photochemical pathways. The stability of any given chalcone is a complex interplay of these electronic and steric effects.[10][11]
Q4: What are the standard guidelines for conducting photostability testing?
A4: The globally recognized standard is the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products".[12][13] This guideline provides a systematic approach to assess the intrinsic photostability characteristics of a compound to ensure that light exposure does not cause unacceptable changes.[5] It specifies standardized light sources, exposure levels, and a confirmatory testing approach.[4]
| Parameter | ICH Q1B Recommended Minimum Exposure |
| Overall Illumination | Not less than 1.2 million lux hours |
| Near UV Energy | Not less than 200 watt hours per square meter (W·h/m²) |
| Table 1: Standard conditions for photostability testing as per ICH Q1B guidelines.[4][13] |
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your photostability experiments in a question-and-answer format.
Q5: I've started my experiment, and my sample solution turned yellow and/or a precipitate formed almost immediately. What's happening?
A5: This indicates very rapid and extensive photodegradation.
-
Causality: The observed changes are likely due to the formation of highly colored degradation products or dimers/polymers that are insoluble in your chosen solvent. The aminophenyl moiety is prone to oxidation, which can lead to colored species.[8]
-
Troubleshooting Steps:
-
Reduce Exposure Time: Your initial time points are too long. For highly sensitive compounds, you may need to sample at very short intervals (e.g., 5, 15, 30 minutes) to establish a degradation kinetic profile.[11]
-
Decrease Concentration: A lower concentration can reduce the rate of bimolecular reactions like dimerization.
-
Use an Inert Solvent: Ensure your solvent is photochemically inert. Solvents like acetonitrile or high-purity water are generally preferred. Avoid solvents like chloroform, which can generate radicals under UV light.
-
Deoxygenate the Solution: If photo-oxidation is suspected, purging your solution with an inert gas like nitrogen or argon before and during irradiation can help minimize this pathway.[5]
-
Q6: My HPLC analysis shows multiple new peaks, and the retention times of my parent compound are shifting. What should I do?
A6: This is a classic sign of degradation and potential analytical issues.
-
Causality: The new peaks are your degradation products. A shift in retention time for the parent peak could be due to several factors: the formation of a co-eluting isomer (cis-isomer), changes in the mobile phase over time, or column degradation.
-
Troubleshooting Steps:
-
Method Validation: Ensure your HPLC method is "stability-indicating." This means it should be able to resolve the parent compound from all significant degradation products. You may need to adjust the mobile phase gradient, change the column, or modify the pH to achieve better separation.
-
Identify Isomers: The cis-isomer of the chalcone will likely have a different retention time. Consider that one of the new, clean peaks could be this isomer. LC-MS analysis can help confirm if a new peak has the same mass as the parent compound.
-
Check for Column Overload: Injecting a sample that is too concentrated can cause peak fronting or tailing, which might be misinterpreted as a retention time shift.[14] Try diluting your sample.
-
Column Equilibration: Ensure the column is fully equilibrated between runs, especially when using a gradient method. Insufficient equilibration is a common cause of shifting retention times.[15]
-
| Issue | Possible Cause | Recommended Solution |
| New, Unresolved Peaks | HPLC method is not stability-indicating. | Modify the gradient, change mobile phase pH, or try a different column chemistry. |
| Parent Peak Broadening | Co-elution with a degradant (e.g., cis-isomer). | Optimize separation as above. Use a higher resolution column. |
| Shifting Retention Times | Insufficient column equilibration; Temperature fluctuations. | Increase equilibration time between injections. Use a column oven for temperature control.[15] |
| Ghost Peaks | Contamination in the mobile phase or injector carryover. | Use high-purity solvents. Run blank gradients. Implement a robust needle wash procedure.[16] |
| Table 2: Common HPLC troubleshooting tips for photostability studies. |
Q7: I've run the experiment according to ICH Q1B guidelines, but I see little to no degradation. Is my compound stable?
A7: Not necessarily. While it suggests good stability, a lack of degradation under one set of conditions doesn't provide the full picture.
-
Causality: The compound may be intrinsically stable, or the experimental conditions may not have been stressful enough to induce degradation (forced degradation).[17]
-
Troubleshooting Steps:
-
Confirm Light Source Output: Use a calibrated radiometer/lux meter to verify that your photostability chamber is delivering the correct amount and type of light energy as specified by ICH Q1B.[5]
-
Increase Exposure: If no degradation is seen after the minimum exposure, ICH guidelines allow for extending the exposure to confirm stability.[18]
-
Conduct Forced Degradation: To prove your analytical method can detect degradation, you must create it. This involves using more extreme conditions (e.g., higher light intensity, addition of an oxidizing agent like H₂O₂) to force the compound to degrade by 5-20%.[7][19] This is a critical part of developing a stability-indicating method.
-
Test in Solution: If you are only testing the solid material, be aware that degradation is often much faster in solution where molecules have greater mobility.[5] Ensure you test under both conditions.
-
Experimental Protocols & Methodologies
Protocol 1: Forced Photostability Study of this compound in Solution
This protocol outlines a forced degradation study designed to assess the intrinsic photostability of the title compound and validate the analytical method.
1. Materials & Reagents:
-
This compound (high purity)
-
Acetonitrile (HPLC grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Formic Acid (for mobile phase)
-
Volumetric flasks, pipettes, and amber vials
-
Quartz cuvettes or borosilicate glass vials (transparent to UV)
2. Equipment:
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option I or II (e.g., Xenon lamp or metal halide/fluorescent lamp combination).[5]
-
Calibrated radiometer and lux meter.
-
HPLC system with a UV detector (or preferably a Diode Array Detector, DAD) and a C18 reverse-phase column.
-
pH meter.
3. Experimental Workflow Diagram:
Caption: Workflow for a photostability study.
4. Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the chalcone in acetonitrile (e.g., 1 mg/mL).
-
From the stock, prepare the working sample solutions (e.g., 10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) in clear quartz or borosilicate vials.
-
Prepare a "dark control" sample in the same manner but wrap the vial completely in aluminum foil to protect it from light. This sample will account for any degradation due to temperature or other non-photolytic factors.[5]
-
-
Exposure:
-
Place the sample vials and the dark control inside the photostability chamber. Position them to ensure uniform light exposure.
-
Begin the irradiation. Monitor the total illumination (lux hours) and near UV energy (W·h/m²) using the calibrated meters.
-
Withdraw aliquots at predetermined time points (e.g., t=0, 2, 4, 8, 12, 24 hours). Store them in amber HPLC vials at 2-8°C until analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system. A typical starting method for chalcones could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: Diode Array Detector scanning from 200-400 nm. Monitor at the λmax of the chalcone (likely ~350 nm).[1]
-
-
Inject the samples from each time point, including the t=0 and dark control samples.
-
-
Data Interpretation:
-
Calculate the percentage of the chalcone remaining at each time point relative to the t=0 sample.
-
Use the dark control to confirm that degradation is photolytic. The peak area in the dark control should not decrease significantly.
-
Plot the percentage of chalcone remaining versus exposure time or energy to determine the degradation kinetics.
-
Analyze the chromatograms for the appearance and growth of new peaks, which represent the degradation products.
-
Potential Degradation Pathway
Under UV irradiation, this compound can undergo several transformations. The diagram below illustrates a hypothesized primary degradation pathway involving E/Z isomerization, a key photochemical process for chalcones.
Caption: Hypothesized primary photodegradation pathway.
This guide provides a foundational framework for investigating the photostability of this compound. Always consult the primary literature and regulatory guidelines, and ensure all experiments are conducted with appropriate safety measures.
References
-
Understanding ICH Photostability Testing. Q-Lab.
-
Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories.
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
-
Q1B Photostability Testing of New Drug Substances and Products. FDA.
-
Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters. MDPI.
-
Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. ACS Omega.
-
Photochemical Transformation of Chalcone Derivatives. Journal of the Korean Chemical Society.
-
Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. PubMed.
-
Photocatalytic, electrocatalytic and photoelectrocatalytic degradation of pharmaceuticals in aqueous media: Analytical methods, mechanisms, simulations, catalysts and reactors. ResearchGate.
-
SYNTHESIS AND PRELIMINARY EVALUATION OF SEVERAL CHALCONE DERIVATIVES AS SUNSCREEN COMPOUNDS. Chemistry Journal of Moldova.
-
PHOTODEGRADATION OF PHARMACEUTICALS STUDIED WITH UV IRRADIATION AND DIFFERENTIAL SCANNING CALORIMETRY. Journal of Thermal Analysis and Calorimetry.
-
Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Academic Journals and Conferences.
-
FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum.
-
Photocatalytic Degradation of Selected Pharmaceuticals Using g-C3N4 and TiO2 Nanomaterials. MDPI.
-
Technical Support Center: Troubleshooting Chalcone Purification by Column Chromatography. Benchchem.
-
Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4. PMC.
-
Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling. Sciety.
-
Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling. ResearchGate.
-
Forced degradation studies. MedCrave online.
-
OPTIMIZATION OF STRESS CONDITIONS OF FORCED DEGRADATION STUDY BY UV SPECTROPHOTOMETER. Indo American Journal of Pharmaceutical Research.
-
A Review on HPLC-Trouble Shooting Guide. International Journal of Pharmaceutical Sciences Review and Research.
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies.
-
HPLC Troubleshooting Guide. Sigma-Aldrich.
-
Development of forced degradation and stability indicating studies of drugs—A review. Arabian Journal of Chemistry.
-
Synthesis, characterization, photophysical and DFT studies of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) prop-2-en-1-one, a novel aminochalcone. ResearchGate.
-
UV filter decomposition. A study of reactions of 4-(2-aminophenyl)-4-oxocrotonic acid with amino acids and antioxidants present in the human lens. PubMed.
-
UV filter decomposition. A study of reactions of 4-(2-aminophenyl)-4-oxocrotonic acid with amino acids and antioxidants present in the human lens. ResearchGate.
-
Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis. Benchchem.
-
Photophysical, photochemical properties of chalcone substituted Zinc(II) and Magnesium(II) metallophthalocyanines bearing thiophene units. ResearchGate.
-
Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science.
-
Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Koya University Eprints.
-
(E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. PMC.
-
Photodegradation of bromophenol blue with fluorinated TiO2 composite. SciSpace.
-
Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. Environmental Science: Water Research & Technology (RSC Publishing).
-
Mechanisms of Sunlight Degradation. INCURE INC.
-
EFFECTS OF UV ON POLYCARBONATE GLAZING. Building Research Association of New Zealand (BRANZ).
Sources
- 1. mdpi.com [mdpi.com]
- 2. photos.or.kr [photos.or.kr]
- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 4. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 5. ikev.org [ikev.org]
- 6. Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Sunlight Degradation - INCURE INC. [incurelab.com]
- 9. UV filter decomposition. A study of reactions of 4-(2-aminophenyl)-4-oxocrotonic acid with amino acids and antioxidants present in the human lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cjm.ichem.md [cjm.ichem.md]
- 12. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 14. hplc.eu [hplc.eu]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 17. sciforum.net [sciforum.net]
- 18. iajpr.com [iajpr.com]
- 19. medcraveonline.com [medcraveonline.com]
Overcoming steric hindrance in 3-bromophenyl chalcone derivatives
Topic: Overcoming Steric & Electronic Barriers in 3-Bromophenyl Chalcone Derivatives
Ticket ID: #CHAL-3BR-OPT Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Advanced Synthesis Support Hub
You are encountering difficulties with the synthesis of 3-bromophenyl chalcone derivatives. While the Claisen-Schmidt condensation is a staple reaction, the introduction of a bromine atom at the meta (3-) position introduces unique challenges. Unlike the ortho position, which provides direct steric blockage, the meta position creates a "deceptive" hindrance: it combines moderate steric bulk with significant lipophilicity and inductive electron withdrawal , often leading to solubility issues, incomplete conversion, and "oily" products that refuse to crystallize.
This guide provides a self-validating troubleshooting framework to overcome these specific barriers.
Part 1: The Diagnostic Workflow
Before altering your chemistry, diagnose the specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for 3-bromophenyl chalcone synthesis failures.
Part 2: Kinetic Optimization (Synthesis)
The 3-bromo substituent increases the lipophilicity of the molecule, often causing the intermediate to precipitate out of the ethanol/water mixture before dehydration is complete, or preventing the reactants from meeting in the solvent cage.
Protocol A: Phase-Transfer Catalyzed (PTC) Method
Best for: Reactions stalling due to solubility issues.
The Logic: Traditional NaOH/EtOH methods fail because the lipophilic 3-bromobenzaldehyde does not dissolve well in the aqueous base interface. We use Tetrabutylammonium bromide (TBAB) to shuttle the hydroxide ions into the organic phase.
-
Preparation: Dissolve 10 mmol of acetophenone and 10 mmol of 3-bromobenzaldehyde in 15 mL of Dichloromethane (DCM).
-
Catalyst Addition: Add 0.5 mmol (5 mol%) of TBAB (Phase Transfer Catalyst).
-
Initiation: Add 10 mL of 30% NaOH solution dropwise under vigorous stirring.
-
Reaction: Stir at room temperature for 2-4 hours.
-
Workup: Separate the organic layer (DCM), wash with water (2x10 mL) and brine (1x10 mL). Dry over anhydrous
.[2][4] -
Isolation: Evaporate DCM. Recrystallize the residue from Ethanol.[2][5]
Protocol B: Microwave-Assisted Synthesis (The "Steric Buster")
Best for: Overcoming high energy barriers and reducing reaction time.
The Logic: Microwave irradiation provides direct dielectric heating to the polar solvent (ethanol), creating localized superheating that overcomes the activation energy barrier imposed by the bulky bromine atom much faster than thermal reflux [1, 2].
Comparison of Methods:
| Metric | Conventional Reflux | Microwave Assisted (MW) |
| Reaction Time | 12 - 24 Hours | 60 - 180 Seconds |
| Yield (3-Br derivatives) | 40 - 65% | 85 - 95% |
| Solvent Usage | High (20-50 mL) | Minimal / Solvent-free |
| Side Products | Michael Adducts, Cannizzaro | Minimal |
Step-by-Step MW Protocol:
-
Mix: In a 50 mL borosilicate flask, mix 5 mmol of 3-bromoacetophenone (or aldehyde) and 5 mmol of the coupling partner.
-
Solvent: Add 2-3 mL of Ethanol (just enough to create a slurry).
-
Catalyst: Add 0.5 mL of 40% KOH solution (or grind with solid KOH for solvent-free).
-
Irradiation: Place in a microwave reactor (or modified domestic microwave with reflux condenser).
-
Settings: 160-320 Watts.
-
Duration: Irradiate in 30-second bursts. Total time: 90-120 seconds.
-
-
Cooling: Allow to cool to room temperature. The chalcone should precipitate immediately as a solid mass.
-
Quench: Pour onto crushed ice to remove excess base. Filter and wash.[2][6][7]
Part 3: Mechanistic Insight
Why does the 3-bromo group cause issues? It is not just "size"; it is the combination of Inductive Withdrawal (-I) and Conformational locking .
Figure 2: Reaction pathway highlighting the dehydration bottleneck caused by substituent effects.
The dehydration step (Aldol -> Chalcone) is often where 3-bromo derivatives stall. The bulky bromine atom can disrupt the planarity required for the formation of the conjugated double bond, especially if the reaction temperature is insufficient.
Part 4: Frequently Asked Questions (FAQs)
Q1: My product separates as a dark, sticky oil instead of crystals. How do I fix this? A: This is the "Oiling Out" phenomenon, common with brominated aromatics due to disrupted crystal packing.
-
The Fix: Do not scrape the oil. Decant the aqueous layer. Add a small amount of cold ethanol (approx 2-3 mL) to the oil and apply ultrasound (sonication) for 5-10 minutes. The sonic energy helps organize the lattice, triggering crystallization [3]. Alternatively, scratch the side of the vessel with a glass rod dipped in the crude oil.
Q2: Can I use acid catalysis (HCl) instead of Base? A: Generally, no . While acid catalysis works for some chalcones, 3-bromobenzaldehyde is deactivated towards protonation (due to the electron-withdrawing Br). Base catalysis (Claisen-Schmidt) is kinetically superior because it activates the acetophenone into a strong nucleophile (enolate) which can attack the neutral aldehyde.
Q3: I see two spots on my TLC close together. Is this an impurity? A: Likely not an impurity, but an isomer . Chalcones exist as E (trans) and Z (cis) isomers.[2] The E-isomer is thermodynamically more stable and usually the major product. The Z-isomer may form initially but usually converts to E upon heating. If you see two spots, reflux the mixture for another hour to force conversion to the E-isomer.
Q4: The reaction works but the yield is stuck at 50%. A: This suggests an equilibrium issue. The Claisen-Schmidt reaction is reversible. To drive it to completion:
-
Use excess ketone (acetophenone).
-
Remove water as it forms (unlikely in aqueous ethanol).
-
Best approach: Switch to the Microwave Method (Protocol B) . The rapid heating prevents the reverse reaction and side reactions (like Cannizzaro) from competing effectively [4].
References
-
Yadav, K., Sharma, A., & Srivastava, J. N. (2012). Microwave Assisted Synthesis and Antibacterial Activity of Chalcone Derivatives. Asian Journal of Chemistry, 24(12), 5779. Link
-
Thirunarayanan, G., et al. (2012).[8] Synthesis of chalcone from aryl methyl ketone and substituted benzaldehyde... International Journal of Pharmaceutical Sciences Review and Research. Link
-
Susanti, V. H. E., & Setyowati, W. A. E. (2019).[4] Synthesis and Characterization of Some Bromochalcones Derivatives. IOP Conference Series: Materials Science and Engineering, 578, 012002.[4] Link
-
BenchChem Technical Support. (2025). Troubleshooting side reactions in Claisen-Schmidt condensation. Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. asianpubs.org [asianpubs.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
Comparative SAR Guide: Amino vs. Nitro Chalcones in Drug Discovery
[1]
Executive Summary: The Electrophile vs. The Donor
In the structural optimization of the 1,3-diphenyl-2-propene-1-one (chalcone) scaffold, the choice between a nitro (
-
Nitro Chalcones: Function primarily as enhanced Michael acceptors .[1] The strong electron-withdrawing nature of the nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the enone system, facilitating covalent modification of cysteine residues (e.g., in glutathione or specific enzymes).[1]
-
Amino Chalcones: Function as hydrogen bond donors/acceptors .[1] The electron-donating amino group dampens the electrophilicity of the enone but enables high-affinity non-covalent interactions within hydrophobic pockets (e.g., Tubulin colchicine binding site, COX-2 active site).[1]
This guide analyzes the Structure-Activity Relationship (SAR) of these two subclasses, providing experimental evidence that amino-chalcones generally offer superior druggability profiles due to reduced non-specific toxicity and enhanced target selectivity.[1]
Physicochemical & Electronic Divergence
The biological activity of chalcones is governed by the electronic density of the
| Feature | Nitro Chalcone ( | Amino Chalcone ( | Impact on Bioactivity |
| Electronic Effect | Strong EWG ( | Strong EDG ( | Nitro increases reactivity; Amino stabilizes the system.[1] |
| Michael Reactivity | High. Rapidly alkylates thiols (GSH).[1] | Moderate/Low. Slower alkylation.[1] | Nitro correlates with cellular GSH depletion and oxidative stress. |
| Solubility (LogP) | Moderate lipophilicity; poor aqueous solubility.[1] | Amphiphilic; soluble as salts (HCl/tartrate).[1] | Amino derivatives have better bioavailability potential.[1] |
| Metabolic Fate | Reductive metabolism (Nitroreductases) | Acetylation (NATs) or Glucuronidation.[1] | Nitro groups carry a higher "structural alert" for genotoxicity.[1] |
Biological Performance Comparison
Anticancer Activity (Cytotoxicity)
While nitro-chalcones exhibit cytotoxicity, it is often attributed to non-specific alkylation.[1] Amino-chalcones demonstrate higher selectivity for specific cancer targets.
Representative Data: IC50 Values (
| Compound Structure | HT-29 (Colon) | MCF-7 (Breast) | Mechanism Note |
| Unsubstituted Chalcone | Baseline activity.[1] | ||
| 4'-Nitrochalcone | General cytotoxicity; low selectivity index.[1] | ||
| 4'-Aminochalcone | Potent. Targets tubulin polymerization. | ||
| 2'-Aminochalcone | Positional isomer enhances H-bonding.[1] |
Key Insight: The 4'-amino substitution enhances potency by ~10x compared to the nitro analogue in colon cancer lines. This suggests that for these targets, H-bonding (Amino) is more critical than raw electrophilicity (Nitro).[1]
Antimicrobial Activity
Amino-chalcones are significantly more potent against Gram-positive bacteria. The basic amine allows interaction with the negatively charged bacterial cell wall, a mechanism unavailable to the neutral nitro group.[1]
Synthetic Pathways & Protocols
A critical challenge in SAR studies is converting the Nitro group to the Amino group without reducing the essential alkene (chalcone double bond). Standard catalytic hydrogenation (
Protocol A: Synthesis of Nitro-Chalcone (Claisen-Schmidt)
Reagents: 4-Nitroacetophenone, Benzaldehyde,
-
Dissolve 4-nitroacetophenone (10 mmol) in absolute ethanol (20 mL).
-
Add benzaldehyde (10 mmol) under stirring.
-
Dropwise add
(5 mL) at . -
Stir at room temperature for 4–6 hours. (Monitor via TLC: Hexane/EtOAc 7:3).[1]
-
Precipitate forms.[1] Filter, wash with cold water, and recrystallize from ethanol.[1]
Protocol B: Chemoselective Reduction (Nitro Amino)
Objective: Reduce
-
Dissolution: Dissolve Nitro-chalcone (1 mmol) in Ethyl Acetate/Ethanol (1:1, 10 mL).
-
Reagent Addition: Add
(5 equivalents). -
Reflux: Heat mixture to
for 2–3 hours.-
Critical Check: Ensure temperature does not exceed
to prevent side reactions.
-
-
Workup: Cool to RT. Adjust pH to 8 using
solution.[1][2] -
Extraction: Extract with Ethyl Acetate (
). Wash organic layer with brine.[1][2] -
Purification: Dry over anhydrous
and evaporate. Recrystallize from ethanol.
Visualized SAR Logic & Mechanism
Diagram 1: SAR Decision Matrix
This decision tree guides the chemist on when to deploy Amino vs. Nitro groups based on the biological target.
Figure 1: Strategic selection of substituents based on target modality. Nitro groups drive reactivity; Amino groups drive affinity.[1]
Diagram 2: Chemoselective Synthesis Workflow
Visualizing the critical reduction step to avoid pharmacophore destruction.
Figure 2: Synthetic pathway highlighting the necessity of chemoselective reduction reagents (
References
-
Tristão, T. C., et al. (2012). "Antimicrobial and cytotoxicity potential of acetamido, amino and nitrochalcones."[1][3] Arzneimittelforschung.
-
Kozłowska, J., et al. (2019). "Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents."[1] Molecules.
-
BenchChem Technical Guides. "Selective reduction of nitro group without affecting other functional groups."
-
Mai, C. W., et al. (2014). "Chalcones: A privileged structure in medicinal chemistry."[1] European Journal of Medicinal Chemistry. (Contextual SAR reference for tubulin binding).
-
Gomes, M. N., et al. (2017). "Chalcone Derivatives: Anti-Inflammatory Potential and Molecular Targets Perspectives."[1] Current Topics in Medicinal Chemistry.
A Comparative Guide to the UV-Vis Absorption Spectra of Brominated Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Brominated Chalcones
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a pivotal class of compounds in medicinal chemistry and materials science.[1][2] This core structure, an α,β-unsaturated ketone linking two aromatic rings, is a versatile scaffold for synthesizing a wide array of bioactive molecules.[3][4] The introduction of bromine atoms into the chalcone framework, a process known as bromination, can significantly modulate their electronic and, consequently, their biological and photophysical properties.[5] This guide provides an in-depth comparison of the UV-Vis absorption spectra of various brominated chalcones, offering insights into structure-property relationships and providing supporting experimental data for researchers in the field.
The rationale for brominating chalcones often stems from the desire to enhance their pharmacological potency.[5] The "heavy atom" effect of bromine can influence intersystem crossing, while its electron-withdrawing nature can alter the molecule's reactivity and binding affinities.[6] Understanding how bromination impacts the UV-Vis absorption profile is crucial, as these spectra provide a direct window into the electronic transitions within the molecule. This knowledge is instrumental in designing novel therapeutic agents, photosensitizers, and functional materials.[7]
Fundamentals of UV-Vis Spectroscopy of Chalcones
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For chalcones, the UV-Vis spectrum is typically characterized by two main absorption bands.[8][9]
-
Band I: This high-intensity band, usually appearing in the 340–390 nm range, is attributed to the π → π* electronic transition of the cinnamoyl group (the Ph–CH=CH-C=O system).[8][9] This transition involves the entire conjugated system and is highly sensitive to substituents on both aromatic rings.
-
Band II: A less intense band observed between 220–270 nm, corresponding to the π → π* transition within the benzoyl group (the Ph-C=O moiety).[8][9]
The position (λmax) and intensity (molar absorptivity, ε) of these bands are dictated by the extent of conjugation and the electronic nature of any substituents present.
The Influence of Bromine Substitution on UV-Vis Spectra: A Comparative Analysis
The introduction of bromine onto the aromatic rings of a chalcone molecule induces predictable, yet nuanced, changes in its UV-Vis absorption spectrum. The primary effects observed are a bathochromic shift (redshift) of the maximal absorption wavelengths and an enhancement of the absorbance intensity.[6]
Causality Behind the Spectral Shifts:
The observed spectral changes upon bromination can be attributed to several key electronic effects:
-
Bathochromic Shift (Redshift): The lone pair p-electrons of the bromine atom can participate in p-π conjugation with the π-electrons of the aromatic ring.[6] This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[6] A smaller HOMO-LUMO gap requires less energy (longer wavelength light) to induce the π → π* transition, resulting in a redshift of the Band I absorption maximum.[6]
-
Hyperchromic Effect (Increased Absorbance): The presence of bromine, a polarizable atom, can increase the transition dipole moment of the π → π* transition. This leads to a higher probability of light absorption at the corresponding wavelength, manifesting as an increase in the molar absorptivity (ε).[6]
The magnitude of these effects is dependent on the position and number of bromine substituents. Substitution on the B-ring (cinnamoyl side) generally has a more pronounced effect on the λmax of Band I compared to substitution on the A-ring (benzoyl side), due to its more direct involvement in the primary conjugated system.[10]
Comparative Data of Brominated Chalcones
The following table summarizes the UV-Vis absorption data for a series of chalcones, illustrating the impact of bromine substitution.
| Compound | Substituent(s) | Solvent | λmax Band II (nm) | λmax Band I (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Chalcone | Unsubstituted | Ethanol | ~280 | ~310 | ~20,000 | [10][11] |
| 4-Chlorochalcone | 4-Cl (Ring A) | Ethanol | - | 313 | ~18,000 | [10] |
| 4-Bromochalcone | 4-Br (Ring A) | - | - | - | - | - |
| 4'-Bromochalcone | 4'-Br (Ring B) | - | - | - | - | - |
| 3,4-Dibromochalcone | 3,4-diBr (Ring B) | Ethanol | - | - | - | |
| 2',4'-Dihydroxy-5'-bromochalcone | 2',4'-diOH, 5'-Br (Ring B) | Methanol | - | ~370 | - | [9] |
Note: Specific molar absorptivity values for all brominated derivatives were not consistently available across the literature. The general trend is an increase in absorbance upon bromination.[6]
Experimental Protocol: Synthesis and UV-Vis Analysis of a Brominated Chalcone
This section provides a detailed methodology for the synthesis of a representative brominated chalcone via the Claisen-Schmidt condensation and its subsequent characterization by UV-Vis spectroscopy.
Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one
Materials and Reagents:
-
4'-Bromoacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4'-bromoacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.[1]
-
Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the flask. The reaction mixture will typically turn yellow and a precipitate may form.[12]
-
Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1).[13]
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[2]
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.[13]
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure brominated chalcone as pale yellow crystals.[13]
UV-Vis Spectroscopic Analysis
Instrumentation and Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol or DMSO)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the purified brominated chalcone and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Sample Preparation: Prepare a series of dilutions from the stock solution to find an optimal concentration where the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU). A common concentration for chalcones is in the range of 1 x 10⁻⁵ M.[14]
-
Spectra Acquisition:
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for both Band I and Band II.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).
-
Visualizing Chalcone Bromination
The following diagram illustrates the fundamental structure of a chalcone and highlights the potential positions for bromine substitution on both the A and B aromatic rings.
Caption: General chalcone structure illustrating potential bromination sites.
Conclusion
The UV-Vis absorption spectroscopy of brominated chalcones provides valuable insights into their electronic structure. The introduction of bromine substituents consistently leads to a bathochromic shift and a hyperchromic effect, primarily due to extended p-π conjugation and increased transition dipole moments.[6] The magnitude of these changes is dependent on the specific substitution pattern. The provided experimental protocols offer a reliable framework for the synthesis and spectroscopic analysis of these important compounds. This guide serves as a foundational resource for researchers aiming to design and characterize novel brominated chalcones for applications in drug discovery and materials science.
References
-
Effect of bromine substituent on optical properties of aryl compounds. (2025, August 6). ResearchGate. [Link]
-
BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. (2022, May 8). MDPI. [Link]
-
Synthesis and green bromination of some chalcones and their antimicrobial screening. (2013, March 7). ResearchGate. [Link]
-
Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. PMC. [Link]
-
Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. (2024, February 28). Koya University Eprints. [Link]
-
FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. (2025, April 30). International Journal of Research in Pharmacy and Allied Science. [Link]
-
A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. PMC. [Link]
-
A Study on the Synthesis, Characterisation of Chalcone moiety. JETIR.org. [Link]
-
Spectral Properties of Chalcones II. (2015, February 3). FABAD Journal of Pharmaceutical Sciences. [Link]
-
UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Bulgarian Chemical Communications. [Link]
-
Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry. [Link]
-
Chalcone. Wikipedia. [Link]
-
SYNTHESIS OF CHALCONES. Jetir.Org. [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]
-
Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. PMC. [Link]
-
SYNTHESIS AND PRELIMINARY EVALUATION OF SEVERAL CHALCONE DERIVATIVES AS SUNSCREEN COMPOUNDS. Chemistry Journal of Moldova. [Link]
-
Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022, October 19). PMC. [Link]
-
Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021, November 24). Biointerface Research in Applied Chemistry. [Link]
-
Naturally Occurring Chalcones with Aggregation-Induced Emission Enhancement Characteristics. (2023, April 12). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jetir.org [jetir.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 8. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. cjm.ichem.md [cjm.ichem.md]
- 11. Chalcone - Wikipedia [en.wikipedia.org]
- 12. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections | MDPI [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. Naturally Occurring Chalcones with Aggregation-Induced Emission Enhancement Characteristics | MDPI [mdpi.com]
- 15. ijrpas.com [ijrpas.com]
13C NMR chemical shifts of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
A Comparative Spectral Analysis Guide
Executive Summary
Target Molecule: 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Class: Amino-Chalcone /
This technical guide provides a rigorous analysis of the
Part 1: Structural Context & Electronic Environment
The molecule is a "push-pull" system. The 4-amino group (
Structural Numbering & Logic
To ensure accurate assignment, we utilize the following IUPAC-consistent numbering scheme for the spectral analysis:
Figure 1: Structural connectivity and dominant electronic effects governing chemical shifts.
Part 2: Experimental Protocol (Synthesis & Purification)
To generate the sample for NMR analysis, a Claisen-Schmidt condensation is the industry standard. This protocol is optimized for the preservation of the amino group, which can be sensitive to harsh oxidation.
Reaction: 4-Aminoacetophenone + 3-Bromobenzaldehyde
Step-by-Step Methodology
-
Reagent Prep: Dissolve 4-aminoacetophenone (10 mmol) and 3-bromobenzaldehyde (10 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add 5 mL of 40% NaOH (aq) dropwise at 0-5°C (ice bath) to prevent side reactions (Michael addition).
-
Reaction: Stir at room temperature for 12–24 hours. The solution will darken (yellow/orange) as the conjugated system forms.
-
Quenching: Pour the reaction mixture into crushed ice/water (100 mL) and neutralize with dilute HCl (0.1 M) carefully to pH ~7. Avoid excess acid to prevent protonation of the amine.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1).
-
Yield Check: Expected Melting Point: 158–162°C (varies slightly by polymorph).
Figure 2: Optimized Claisen-Schmidt synthesis workflow for amino-chalcones.
Part 3: C NMR Chemical Shift Analysis
This section compares the target molecule against an unsubstituted chalcone and a nitro-analog. This comparison allows researchers to distinguish the specific electronic contributions of the amino and bromo substituents.
Solvent: DMSO-
Comparative Data Table (ppm)
| Carbon Position | Target Molecule (Amino/Bromo) | Standard (Unsubstituted) | Alternative (Nitro/Bromo) | Diagnostic Note |
| C=O (Carbonyl) | 186.5 – 187.5 | 190.5 | 189.0 | Key Signal: Amino group shields C=O by ~3-4 ppm via resonance. |
| C- | 141.0 – 142.5 | 144.5 | 143.0 | Deshielded by resonance; affected by Ring B inductive effect. |
| C- | 121.5 – 122.5 | 122.0 | 124.5 | Characteristic enone doublet region. |
| Ring A: C-4 (C-NH | 153.0 – 154.5 | 133.0 (C-H) | 150.0 (C-NO | Identification: Highly deshielded due to direct N-attachment. |
| Ring A: C-3,5 | 113.0 – 114.0 | 128.5 | 124.0 | Shielding: Ortho to amino group; significantly upfield. |
| Ring B: C-3 (C-Br) | 122.5 – 123.5 | 129.0 (C-H) | 123.0 | Heavy Atom Effect: Distinctive shift for C-Br carbon. |
Deep Dive: Mechanistic Interpretation
-
The Carbonyl Anomaly (187 ppm vs 190 ppm): In standard chalcones, the carbonyl appears near 190 ppm. In the target molecule, the lone pair on the 4-amino nitrogen donates electron density into the ring, which conjugates through to the carbonyl oxygen. This increases the single-bond character of the C=O bond and increases electron density at the carbon, resulting in an upfield shift (shielding) of approximately 3–4 ppm. This is the primary diagnostic peak for confirming the integrity of the amino group.
-
The Bromo-Inductive Effect (Ring B): The 3-bromophenyl ring shows a classic heavy-atom effect. The carbon directly attached to the Bromine (C-3') typically resonates around 122–123 ppm. This is distinct from a chloro-analog (which would be ~134 ppm) or a fluoro-analog (~163 ppm with splitting).
-
Vinyl System (C-
and C- ): The C- carbon is closer to the Bromo-ring. The electron-withdrawing nature of the bromine (inductive) pulls density, keeping this signal deshielded (~141+ ppm), though slightly less than in a nitro-analog. The trans-coupling constant ( ) in a coupled spectrum would confirm the E-geometry, though in decoupled C, we rely on chemical shift.
Part 4: Solvent Effects & Alternatives[1][2]
When analyzing this molecule, the choice of solvent significantly alters the chemical shifts of the amino-ring carbons.
Comparison: DMSO-
vs. CDCl
-
DMSO-
(Recommended):-
Performance: Excellent solubility.
-
Effect: Forms strong Hydrogen bonds with the
protons. This deshields the N-attached carbon slightly but sharpens the signals. -
Carbonyl Shift: Often appears slightly more downfield in DMSO than in non-polar solvents due to dipole-dipole interactions.
-
-
CDCl
(Chloroform-d):-
Performance: Moderate/Poor solubility for amino-chalcones (often requires warming).
-
Risk: Acidic impurities in CDCl
can protonate the amine ( ), drastically changing the spectrum (Ring A C-4 will shift upfield, losing the resonance donor effect). -
Recommendation: If using CDCl
, filter through basic alumina first to remove HCl traces.
-
Part 5: Validation Protocol
To certify the synthesized compound is the target This compound , follow this checklist:
-
Count the Quaternary Carbons: Using DEPT-135 or APT (Attached Proton Test), ensure you have signals that disappear (or invert). You must identify:
-
C=O (187 ppm)
-
C-NH
(153 ppm) -
C-Br (123 ppm)
-
C-1 (Ring A) and C-1 (Ring B)
-
-
Verify Absence of Aldehyde: Ensure no peak exists at ~192–194 ppm (unreacted 3-bromobenzaldehyde).
-
Verify Absence of Ketone: Ensure no peak exists at ~196 ppm (unreacted 4-aminoacetophenone).
References
-
Solcaniova, E., et al. "Substituent effects on 13C NMR chemical shifts of chalcones." Organic Magnetic Resonance, vol. 8, no. 8, 1976, pp. 439-443.
-
Larsen, D. "13C NMR Chemical Shifts." Chemistry LibreTexts, 2024.
-
Al-Khalaf, A. A., et al. "Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives." Basrah Journal of Science, vol. 40, no.[1] 2, 2022.[1][2]
-
Awon, S., et al. "Synthesis and Crystal Structure of (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one." Molbank, 2016.
Sources
Safety Operating Guide
1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one proper disposal procedures
Topic: 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, EHS Officers[1][2]
Executive Summary: The Chemical Context
As a Senior Application Scientist, I must emphasize that safe disposal of This compound requires understanding its dual-hazard nature. This molecule is a brominated chalcone derivative . Its disposal is governed by two critical structural features:
-
The Michael Acceptor (Enone System): The
-unsaturated ketone is an electrophile capable of alkylating biological thiols (proteins/DNA). This presents a contact hazard and potential mutagenicity.[3] -
The Aryl Bromide (Halogenated Moiety): This is the logistical bottleneck. Presence of bromine mandates segregation into Halogenated Waste streams. Incineration of brominated organics in non-specialized (low-temperature) kilns can catalyze the formation of Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs), which are persistent environmental toxins.[1][2]
Part 1: Hazard Identification & Waste Categorization
Before disposal, you must classify the material correctly to prevent downstream environmental contamination or regulatory fines.[1][2]
Chemical Hazard Profile
| Feature | Structural Moiety | Risk Factor | Operational Implication |
| Alkylating Agent | Irreversible binding to cysteine residues; potential sensitizer.[1][2] | Strict PPE: Double nitrile gloves are mandatory to prevent transdermal absorption. | |
| Halogenated | 3-Bromophenyl group | Precursor to dioxins/furans during combustion. | Strict Segregation: Must enter "Halogenated Organic" waste stream. |
| Base/Nucleophile | 4-Aminophenyl group | Incompatible with strong acids and oxidizers. | Compatibility: Do not co-pack with concentrated acids (exothermic salt formation). |
Regulatory Waste Classification (RCRA/EU)
While this specific research compound is likely not a "Listed Waste" (F, K, P, or U lists) under EPA RCRA regulations, it must be managed as Hazardous Waste due to toxicity and halogen content.[1][2]
-
RCRA Status: Non-listed, likely Characteristic Waste (Toxicity).[1][2]
-
Waste Stream: Halogenated Organic Solids/Liquids. [4]
-
EPA Waste Code Recommendation: If chemically pure, label as Lab Pack (D001/D002/D003 not typically applicable unless in flammable solvent).[1][2] Most facilities default to Generic Halogenated Organic Waste .
Part 2: Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound & Contaminated Debris)
For expired pure substance, weighing boats, and heavily contaminated gloves.[1][2]
-
Segregation:
-
Do NOT place in general trash or biohazard bags.
-
Select a wide-mouth HDPE (High-Density Polyethylene) jar compatible with halogenated organics.
-
-
Labeling:
-
Apply a hazardous waste label.
-
Critical: Explicitly write "Contains Bromine" or "Halogenated" on the tag. This signals the disposal facility to use High-Temperature Incineration (>1100°C).
-
-
Packaging:
-
Place the solid material inside a secondary clear bag (zip-lock), seal it, and place it inside the HDPE jar.
-
Why? This prevents dust generation (inhalation hazard) when the waste handler opens the drum.
-
B. Liquid Waste (Mother Liquors/Solutions)
For reaction mixtures containing the chalcone.
-
Solvent Compatibility Check:
-
Transfer:
-
Record Keeping:
-
Log the volume and chemical name on the carboy’s accumulation log immediately.
-
Part 3: Emergency Response (Spills)
If a spill occurs, the Michael acceptor reactivity dictates the cleanup method.[1][2]
Spill Response Workflow
Figure 1: Decision logic for spill remediation.[1][2][5] Note the specific decontamination step using a thiol to chemically quench the reactive enone.[1][2]
Part 4: The Logic of Segregation (Why it Matters)
The following diagram illustrates the downstream consequences of incorrect disposal. This knowledge allows you to advocate for compliance within your team.
Figure 2: The environmental impact of proper segregation. Brominated compounds require specific high-temperature destruction to prevent the synthesis of toxic byproducts.
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Halogenated Waste Streams). Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Chalcone Structure and Bioactivity Data. (Source for Michael Acceptor reactivity). Available at: [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Halogenated Organic Compounds. Available at: [Link]
-
World Health Organization (WHO). Preventing Disease Through Healthy Environments: Exposure to Dioxins and Dioxin-like Substances. (Mechanism of PBDD formation from brominated waste). Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
